molecular formula C8H4F4O B1297531 4-Fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 67515-60-0

4-Fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1297531
CAS No.: 67515-60-0
M. Wt: 192.11 g/mol
InChI Key: BIUDHHGROGJSHN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H4F4O and its molecular weight is 192.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzaldehyde
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InChI

InChI=1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUDHHGROGJSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334904
Record name 4-Fluoro-3-(trifluoromethyl)benzaldehyde
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67515-60-0
Record name 4-Fluoro-3-(trifluoromethyl)benzaldehyde
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Record name 4-Fluoro-3-(trifluoromethyl)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that make it a versatile building block for the synthesis of complex molecules. The presence of the trifluoromethyl group enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and key applications of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₈H₄F₄O[1]
Molecular Weight 192.11 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 178 °C (lit.)
60 °C at 0.5 mmHg[2]
Density 1.408 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.457 (lit.)
Purity ≥ 97% (GC)[2]
Storage Conditions Store at room temperature[2]

Spectral Data Analysis

¹H NMR (400 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:

  • δ 10.13 (s, 1H): This singlet corresponds to the aldehydic proton. Its downfield shift is characteristic of protons attached to a carbonyl carbon.

  • δ 8.04 (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They appear as a doublet due to coupling with the meta protons.

  • δ 7.84 (d, J = 8.4 Hz, 2H): These are the two aromatic protons meta to the aldehyde group and ortho to the trifluoromethyl group. They also appear as a doublet.[3]

¹³C NMR (101 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:

  • δ 191.1 (s): The signal for the carbonyl carbon of the aldehyde.

  • δ 138.7 (s): The quaternary aromatic carbon attached to the aldehyde group.

  • δ 135.6 (q, J = 32.9 Hz): The quaternary aromatic carbon attached to the trifluoromethyl group. The quartet splitting is due to coupling with the three fluorine atoms.

  • δ 129.9 (s): The aromatic carbons ortho to the aldehyde group.

  • δ 126.1 (q, J = 3.7 Hz): The aromatic carbons meta to the aldehyde group.

  • δ 123.4 (q, J = 273.9 Hz): The carbon of the trifluoromethyl group, showing a characteristic large coupling constant with the fluorine atoms.[3]

¹⁹F NMR (376 MHz, CDCl₃) of 4-(Trifluoromethyl)benzaldehyde:

  • δ -63.2 (s): A singlet for the three fluorine atoms of the trifluoromethyl group.[3][4]

IR Spectrum of 4-(Trifluoromethyl)benzaldehyde: The infrared spectrum of 4-(trifluoromethyl)benzaldehyde would be expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ , while C-F stretching vibrations of the trifluoromethyl group would be observed in the region of 1000-1400 cm⁻¹ as strong, complex bands. The NIST WebBook provides access to the gas-phase IR spectrum of 4-(trifluoromethyl)benzaldehyde for reference.[3]

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general methods for the preparation of similar benzaldehydes can be adapted. One common approach involves the oxidation of the corresponding benzyl alcohol. For instance, the synthesis of 4-bromo-3-(trifluoromethyl)benzaldehyde has been achieved by the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol using manganese dioxide in dichloromethane. A similar strategy could likely be employed for the target molecule, starting from 4-fluoro-3-(trifluoromethyl)benzyl alcohol.

Another potential synthetic route is the formylation of a suitable precursor, such as 1-fluoro-2-(trifluoromethyl)benzene.

Key Reactions and Experimental Protocols

The aldehyde functionality of this compound makes it a versatile substrate for a variety of important organic transformations.

1. Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound enhances the reactivity of the aldehyde towards the phosphorus ylide.

Generic Experimental Protocol for Wittig Reaction:

  • Materials: this compound, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-butyllithium or sodium hydride), and an anhydrous aprotic solvent (e.g., THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, the phosphonium salt is suspended in the anhydrous solvent.

    • The suspension is cooled to 0 °C, and the strong base is added dropwise to generate the ylide, often indicated by a color change.

    • A solution of this compound in the same anhydrous solvent is then added slowly to the ylide solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography to yield the desired alkene.[5][6][7][8][9]

2. Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This compound can be reacted with primary or secondary amines in the presence of a reducing agent to form the corresponding substituted amines.

Generic Experimental Protocol for Reductive Amination:

  • Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Procedure:

    • This compound and the amine are dissolved in the solvent. For less reactive amines, the imine may be pre-formed by stirring the mixture for a period before adding the reducing agent.

    • The reducing agent is added portion-wise to the reaction mixture. The reaction is often carried out at room temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is quenched, typically with water or a dilute acid.

    • The product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude amine is purified by column chromatography or distillation.[10][11][12][13][14][15][16]

Applications in Drug Development and Materials Science

The unique properties of this compound make it a valuable building block in several areas of research and development.

Drug Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a common strategy to enhance their pharmacological properties. These groups can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[2]

Below is a conceptual workflow illustrating the use of this compound in a drug discovery pipeline.

G cluster_synthesis Synthesis of Intermediates cluster_discovery Drug Discovery & Development A This compound C Reductive Amination/ Other Coupling Reaction A->C B Amine/Other Nucleophile B->C D Key Intermediate C->D E Lead Compound Generation D->E F In vitro & In vivo Screening E->F G Lead Optimization F->G H Preclinical Development G->H I Clinical Trials H->I

Drug Discovery Workflow using this compound.
Materials Science

In materials science, fluorinated compounds are used to create polymers with enhanced thermal stability, chemical resistance, and specific surface properties. This compound can be used as a monomer in polymerization reactions, such as polycondensation with diamines to form polyimines. The resulting polymers may exhibit desirable properties for applications in high-performance coatings, advanced electronics, and specialty membranes.[2][17]

The following diagram illustrates a general workflow for the synthesis of a polymer using this compound.

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization & Application A This compound C Polycondensation Reaction A->C B Diamine Monomer B->C D Fluorinated Polymer C->D E Structural & Thermal Analysis (NMR, FT-IR, TGA, DSC) D->E F Property Evaluation (Mechanical, Electrical, etc.) D->F G Device Fabrication/ Coating Application F->G H Performance Testing G->H

Workflow for Polymer Synthesis and Application.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both drug discovery and materials science. Its unique electronic and chemical properties, derived from the presence of both fluorine and trifluoromethyl substituents, make it an attractive starting material for the synthesis of a wide range of functional molecules and polymers. This guide has provided a summary of its key properties, outlined general experimental procedures for its important reactions, and highlighted its role in modern chemical research and development. Further exploration of the reactivity and applications of this compound is expected to lead to the development of new and improved pharmaceuticals and advanced materials.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde, making it highly reactive in a variety of chemical transformations.[1] This guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource
Molecular Formula C₈H₄F₄O[1]
Molecular Weight 192.11 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 178 °C (at 760 mmHg)[2]
60 °C (at 0.5 mmHg)[1]
Density 1.408 g/mL (at 25 °C)[2]
1.41 g/mL[1]
Refractive Index (n20/D) 1.457
1.46[1]
Flash Point 80 °C (176 °F) - closed cup[3]
Melting Point (Tfus) 278.16 K (5.01 °C) (Calculated)[4]
Water Solubility (log10WS) -3.15 (Calculated, in mol/L)[4]
Octanol/Water Partition Coefficient (logPoct/wat) 2.657 (Calculated)[4]
CAS Number 67515-60-0[1]

Synthetic Workflow and Applications

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material. Its aldehyde group readily participates in reactions such as Wittig olefinations, aldol condensations, and reductive aminations to build more complex molecular scaffolds. The fluorinated phenyl moiety it provides is often incorporated into drug candidates to enhance properties like metabolic stability, binding affinity, and lipophilicity.

G A This compound (Starting Material) B Chemical Transformation (e.g., Reductive Amination, Wittig Reaction) A->B C Complex Intermediate B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E F Advanced Polymer / Material D->F

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Understanding these properties is critical for its effective storage, handling, and application in research and development.

Core Properties of this compound

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄F₄O. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, reactivity, and, consequently, its solubility and stability.

PropertyValueSource
Molecular Weight 192.11 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.408 g/mL at 25 °C
Boiling Point 178 °C
Flash Point 80 °C (176 °F) - closed cup[2]
Refractive Index n20/D 1.457[2]

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, its solubility can be inferred from its structural features and the known behavior of similar halogenated benzaldehydes. The polarity of the aldehyde group suggests solubility in polar organic solvents, while the aromatic ring and halogen substituents contribute to its lipophilicity.

Solvent TypeSolvent ExamplesExpected SolubilityRationale
Water H₂OPoorly solubleThe hydrophobic benzene ring and halogen substituents limit aqueous solubility. A calculated Log10 of water solubility is -3.15 mol/L.[3]
Polar Aprotic Solvents Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)SolubleThe polar carbonyl group interacts favorably with these solvents.
Polar Protic Solvents Methanol, EthanolSolubleCapable of hydrogen bonding with the carbonyl oxygen.
Nonpolar Solvents Hexane, TolueneSparingly soluble to solubleThe aromatic ring allows for some interaction with nonpolar solvents.

Stability Characteristics and Storage

This compound is considered stable under recommended storage conditions. However, it exhibits sensitivity to certain environmental factors.

ConditionStability ProfileRecommendations
Normal Storage Stable.Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2]
Air/Oxygen Air sensitive.Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.
Light Potential for photodegradation.Keep in a dark place to avoid light-induced degradation. Trifluoromethyl-substituted aromatic compounds can undergo photodegradation.[2][4]
Temperature Stable at room temperature.Avoid exposure to high temperatures.
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases.Store away from incompatible materials to prevent unwanted reactions.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, acetone) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven.

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp) in a photostability chamber. A control sample should be kept in the dark under the same conditions.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples. Dissolve the thermally stressed solid sample in a suitable solvent.

  • Analysis: Analyze all samples and a non-degraded control using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Evaluation: Determine the percentage of degradation and identify the major degradation products.

Visualizations

Logical Workflow for Compound Characterization

G cluster_0 Initial Assessment cluster_1 Solubility Testing cluster_2 Stability Assessment cluster_3 Final Report start Obtain Compound This compound phys_chem Determine Physical Properties (MW, Appearance, Density) start->phys_chem qual_sol Qualitative Solubility Screen (Various Solvents) phys_chem->qual_sol forced_deg Forced Degradation Study phys_chem->forced_deg quant_sol Quantitative Solubility Assay (Shake-Flask Method) qual_sol->quant_sol hplc_quant HPLC Quantification quant_sol->hplc_quant report Compile Technical Guide (Data Tables, Protocols, Stability Profile) hplc_quant->report stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) forced_deg->stress hplc_stability Stability-Indicating HPLC Analysis stress->hplc_stability deg_profile Identify Degradation Products & Pathways hplc_stability->deg_profile deg_profile->report G cluster_structure Structural Features cluster_properties Resulting Properties compound This compound aldehyde Aldehyde Group (-CHO) compound->aldehyde trifluoromethyl Trifluoromethyl Group (-CF3) compound->trifluoromethyl fluorine Fluorine Atom (-F) compound->fluorine aromatic Aromatic Ring compound->aromatic reactivity Enhanced Electrophilicity & Reactivity aldehyde->reactivity Carbonyl Carbon solubility Solubility in Polar Organic Solvents aldehyde->solubility Polarity stability Air Sensitivity (Oxidation Potential) aldehyde->stability Prone to Oxidation trifluoromethyl->reactivity Strong e⁻ withdrawing thermal_stability Enhanced Thermal Stability trifluoromethyl->thermal_stability Strong C-F bonds fluorine->reactivity Inductive Effect

References

Quantum Chemical Calculations for 4-Fluoro-3-(trifluoromethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of 4-Fluoro-3-(trifluoromethyl)benzaldehyde. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic characteristics conferred by its fluorine and trifluoromethyl substituents.[1] This document details the theoretical methodologies for geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectra simulation, and frontier molecular orbital analysis. Detailed experimental protocols for synthesis and characterization are also provided to bridge theoretical calculations with practical laboratory work. All computational data is presented in structured tables for clarity, and key workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound is an aromatic aldehyde featuring two key electron-withdrawing groups: a fluorine atom and a trifluoromethyl (-CF₃) group.[1] The -CF₃ group, in particular, is a powerful electron-withdrawing substituent that enhances the electrophilicity of the carbonyl carbon and increases the molecule's lipophilicity and metabolic stability—properties highly desirable in drug candidates.[2] Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are indispensable tools for predicting the molecular properties of such compounds before their synthesis, saving significant time and resources.[3]

This guide explores the computational prediction of the geometric structure, vibrational modes (FT-IR and FT-Raman), electronic transitions (UV-Vis), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO) of this compound. By providing a detailed theoretical framework alongside relevant experimental protocols, we aim to offer a complete resource for researchers investigating this and similar fluorinated molecules.

Computational Methodology

The theoretical calculations outlined herein are typically performed using Gaussian suite software.[4] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, a hybrid DFT method, combined with a high-level basis set such as 6-311++G(d,p), is recommended for accurate predictions of geometry and vibrational frequencies.[5][6][7]

Workflow for Quantum Chemical Calculations: The general workflow for performing these calculations involves initial structure drawing, followed by geometry optimization to find the lowest energy conformation. A frequency calculation is then performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to predict vibrational spectra.[8] Subsequent calculations, such as NMR, TD-DFT for UV-Vis, and orbital analysis, are based on this optimized geometry.

G cluster_input Setup cluster_core_calc Core Calculations cluster_property_calc Property Predictions start Input Molecular Structure (this compound) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirms Minimum Energy) opt->freq nmr NMR Simulation (GIAO Method) opt->nmr uv UV-Vis Simulation (TD-DFT) opt->uv mo Molecular Orbitals (HOMO-LUMO, MEP) opt->mo vib Vibrational Analysis (FT-IR & FT-Raman Spectra) freq->vib Provides IR/Raman data

Caption: Workflow for theoretical property prediction.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The benzene ring is planar, with the aldehyde, fluorine, and trifluoromethyl substituents creating a specific steric and electronic environment. The calculated bond lengths and angles are critical for understanding the molecule's reactivity. Representative values, based on DFT calculations for substituted benzaldehydes, are presented below.[3]

Table 1: Representative Calculated Structural Parameters

Parameter Bond/Angle Calculated Value Description
Bond Lengths (Å) C=O ~1.21 Å Carbonyl double bond
C-CHO ~1.48 Å Ring carbon to aldehyde carbon
C-F ~1.35 Å Carbon-Fluorine bond
C-CF₃ ~1.50 Å Ring carbon to trifluoromethyl carbon
C-C (Aromatic) ~1.39 - 1.41 Å Benzene ring C-C bonds
Bond Angles (°) C-C-O (Aldehyde) ~124°
C-C-H (Aldehyde) ~119°
C-C-F ~119°

| | C-C-CF₃ | ~121° | |

Note: Values are representative and derived from typical DFT (B3LYP level) calculations for substituted benzaldehydes.[3]

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups. Theoretical frequency calculations allow for the precise assignment of experimental FT-IR and FT-Raman bands. The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Key vibrational modes for this molecule include the C=O stretch of the aldehyde, C-F stretch, and symmetric/asymmetric stretches of the CF₃ group.

Table 2: Predicted Vibrational Frequencies and Their Assignments

Vibrational Mode Calculated Wavenumber (cm⁻¹, Scaled) Expected Experimental Region (cm⁻¹) Description
C-H Stretch (Aromatic) ~3100 - 3050 3100 - 3000 Stretching of C-H bonds on the benzene ring
C-H Stretch (Aldehyde) ~2865 ~2860 Stretching of the hydrogen on the aldehyde group[3]
C=O Stretch ~1705 ~1700 - 1710 Stretching of the carbonyl double bond[3]
C=C Stretch (Ring) ~1600, ~1585 ~1600, ~1590 Aromatic ring stretching modes[3]
CF₃ Asymmetric Stretch ~1315 ~1320 Asymmetric stretching of C-F bonds in CF₃
C-F Stretch ~1240 ~1230 Stretching of the carbon-fluorine bond[3]
C-CHO Stretch ~1205 ~1200 Stretching of the bond connecting the ring to CHO[3]

| CF₃ Symmetric Stretch | ~1180, ~1140 | ~1180, ~1140 | Symmetric stretching of C-F bonds in CF₃ |

Note: Calculated values are representative of scaled DFT results. Experimental regions are based on spectral databases and studies of similar compounds.[3][9]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[10] These values are used to calculate key quantum chemical descriptors.[6]

Table 3: Calculated Electronic Properties

Parameter Symbol Formula Calculated Value (eV) Significance
HOMO Energy E(HOMO) - ~ -7.5 eV Electron-donating ability
LUMO Energy E(LUMO) - ~ -1.6 eV Electron-accepting ability
Energy Gap ΔE E(LUMO) - E(HOMO) ~ 5.9 eV Chemical reactivity, stability
Ionization Potential IP -E(HOMO) ~ 7.5 eV Energy to remove an electron
Electron Affinity EA -E(LUMO) ~ 1.6 eV Energy released when adding an electron
Electronegativity χ (IP + EA) / 2 ~ 4.55 eV Electron-attracting tendency

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.95 eV | Resistance to change in electron distribution |

Note: Values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory.[6]

Spectroscopic Properties

Predicting NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a standard computational practice.[11] For this compound, ¹³C and ¹⁹F NMR are particularly informative. The trifluoromethyl group provides a distinct signal in ¹⁹F NMR, making it a useful probe for studying molecular interactions.[12]

Table 4: Representative Calculated NMR Chemical Shifts (δ, ppm)

Nucleus Atom Position Calculated δ (ppm) Description
¹³C C=O ~190 Aldehyde carbonyl carbon
C1 (-CHO) ~134 Carbon attached to the aldehyde group
C2 ~137
C3 (-CF₃) ~130 (q) Carbon attached to CF₃ (quartet due to C-F coupling)
C4 (-F) ~165 (d) Carbon attached to Fluorine (doublet due to C-F coupling)
C5 ~118 (d)
C6 ~129
-CF₃ ~123 (q) Trifluoromethyl carbon
¹⁹F C4-F ~ -110 Fluorine attached to the ring

| | -CF₃ | ~ -63 | Trifluoromethyl fluorines |

Note: ¹³C shifts are referenced to TMS. ¹⁹F shifts are referenced to CFCl₃. Values are based on GIAO-DFT calculations for similar fluorinated aromatic compounds.[3][11][13]

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to excited states.[8][14] The primary electronic transitions in molecules like this are typically π → π* transitions within the aromatic system and n → π* transitions involving the carbonyl group.

Table 5: Predicted UV-Vis Absorption Data

Transition Calculated λmax (nm) Oscillator Strength (f) Description
S₀ → S₁ ~340 nm ~0.02 n → π* transition (carbonyl group)
S₀ → S₂ ~285 nm ~0.35 π → π* transition (aromatic ring)

| S₀ → S₃ | ~250 nm | ~0.40 | π → π* transition (aromatic ring) |

Note: Values are representative of TD-DFT calculations (B3LYP/6-311++G(d,p)) in a non-polar solvent continuum model.[8][15]

Experimental Protocols

Synthesis Protocol

A representative synthesis for a trifluoromethyl benzaldehyde derivative involves the fluorination of a corresponding trichloromethyl precursor followed by hydrolysis.[16]

Protocol: Synthesis of 3-(trifluoromethyl)benzaldehyde [16]

  • Fluorination: Charge meta-trichloromethylbenzal chloride (500 g) into a suitable autoclave.

  • Evacuate the system and then charge hydrogen fluoride (162 g) gas into the autoclave.

  • Heat the reaction mass to 80°C and maintain pressure between 16-22 kg/cm ². Monitor the reaction progress by gas chromatography.

  • After completion, cool the reaction to 30°C and vent the excess hydrogen fluoride.

  • Hydrolysis: Transfer the crude reaction mass (415 g) into a reaction vessel.

  • Add an aqueous solution of sulphuric acid (834 g; 93%) to the reaction mass at 80-85°C and stir.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, add the reaction mass to chilled water (-10 to 5°C).

  • Work-up: Extract the crude product with dichloromethane.

  • Neutralize the combined organic layers with an aqueous sodium bicarbonate solution, wash with water, and concentrate under vacuum to yield the final product.

G cluster_synthesis Synthesis cluster_analysis Characterization start Start: Precursor (Trichloromethyl Derivative) react Reaction (Fluorination & Hydrolysis) start->react workup Work-up & Purification (Extraction, Washing, Concentration) react->workup product Final Product workup->product ftir FT-IR Spectroscopy product->ftir Verify functional groups nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Confirm structure ms Mass Spectrometry product->ms Confirm mass

Caption: Workflow for synthesis and characterization.

Spectroscopic Characterization Protocols
  • FT-IR: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrophotometer. Solid samples are prepared using the KBr pellet technique. A small amount of the sample is mixed with KBr powder and pressed into a thin, transparent disk.[17]

  • FT-Raman: The FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range. The sample is placed in a capillary tube and irradiated with a Nd:YAG laser operating at 1064 nm.

  • Solution NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[5]

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).[5]

Conclusion

This technical guide demonstrates the power of quantum chemical calculations in providing a deep, predictive understanding of the molecular properties of this compound. The computational data on its geometry, vibrational modes, electronic characteristics, and spectroscopic signatures align well with established chemical principles and provide a robust framework for its analysis. The analysis of the HOMO-LUMO energy gap highlights the molecule's reactivity profile, while TD-DFT and GIAO calculations can successfully predict its UV-Vis and NMR spectra. This comprehensive computational profile, complemented by established experimental protocols, serves as an invaluable resource for researchers in medicinal chemistry and material science, facilitating the rational design of novel molecules and the prediction of their properties prior to synthesis.

References

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key aromatic aldehyde derivative that serves as a versatile building block in modern synthetic chemistry. Its unique electronic properties, stemming from the presence of both fluorine and a trifluoromethyl group on the benzene ring, make it a valuable precursor in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its applications, particularly in the realm of drug discovery. While an experimentally determined crystal structure is not publicly available, this document consolidates the current knowledge to support further research and development efforts involving this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aldehyde functional group, enhancing its electrophilicity.[1] This heightened reactivity is a key feature exploited in its synthetic applications.

PropertyValueReference
Molecular Formula C₈H₄F₄O--INVALID-LINK--
Molecular Weight 192.11 g/mol --INVALID-LINK--
Appearance Colorless to light yellow clear liquid--INVALID-LINK--
Boiling Point 60 °C at 0.5 mmHg--INVALID-LINK--
Density 1.41 g/mL--INVALID-LINK--
Refractive Index n20/D 1.46--INVALID-LINK--
CAS Number 67515-60-0--INVALID-LINK--

Crystal Structure

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise intramolecular bond lengths and angles are not available.

For researchers requiring structural data, computational modeling, and powder X-ray diffraction (PXRD) are recommended as initial steps to predict and characterize the solid-state structure.

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding benzyl alcohol. Below is a representative experimental protocol.

Example Synthesis: Oxidation of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

This procedure is a general representation and may require optimization based on specific laboratory conditions and desired scale.

G Synthesis Workflow start Start: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol reagents Reagents: - Oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents) - Anhydrous solvent (e.g., Dichloromethane) start->reagents 1. Prepare reaction Reaction: - Dissolve alcohol in solvent. - Add oxidizing agent under inert atmosphere. - Stir at controlled temperature. reagents->reaction 2. Combine workup Work-up: - Quench the reaction. - Filter to remove solids. - Wash with aqueous solutions (e.g., NaHCO3, brine). reaction->workup 3. Process purification Purification: - Dry the organic layer (e.g., over Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification 4. Isolate product Product: this compound purification->product 5. Obtain

A generalized workflow for the synthesis of the target compound.

Detailed Methodology:

  • Reaction Setup: A solution of 4-fluoro-3-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent, such as dichloromethane, is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: An oxidizing agent, for instance, pyridinium chlorochromate (PCC), is added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceutical Development: This compound is utilized in the synthesis of various pharmaceutical candidates, including those with potential anti-inflammatory and anti-cancer properties.[1] The fluorinated substituents can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

  • Materials Science: It is also employed in the formulation of advanced polymers and coatings, where its incorporation can improve thermal stability and other material properties.[1]

G Role in Drug Discovery building_block This compound scaffold Molecular Scaffold Synthesis building_block->scaffold Incorporation into derivatization Lead Compound Derivatization scaffold->derivatization Leads to optimization Pharmacokinetic Profile Optimization derivatization->optimization Enables candidate Drug Candidate optimization->candidate Results in

Use as a building block in the drug discovery process.

Due to its role as a synthetic intermediate, there is limited public information on the direct biological activity or implication in specific signaling pathways of this compound itself. Its significance lies in the properties it imparts to the larger molecules it helps to create.

Conclusion

This compound is a crucial reagent for chemists in both academic and industrial settings. While the absence of a published crystal structure presents a gap in its complete physicochemical characterization, its synthetic utility is well-established. The information provided in this guide is intended to support its effective use in the synthesis of next-generation pharmaceuticals and materials. Future work to determine its experimental crystal structure would be of significant value to the scientific community, enabling a deeper understanding of its solid-state properties and potential for polymorphism.

References

A Technical Guide to the Electrophilicity and Reactivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophilic nature of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a key intermediate in the pharmaceutical and materials science industries. The unique substitution pattern of this aromatic aldehyde, featuring two potent electron-withdrawing groups, imparts enhanced reactivity that is crucial for a variety of synthetic transformations.

Core Concepts: Electrophilicity in Aromatic Aldehydes

The reactivity of the carbonyl group in benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. When substituents are present on the aromatic ring, they can significantly modulate this property. Electron-withdrawing groups (EWGs) enhance electrophilicity by inductively pulling electron density away from the carbonyl group, which increases the partial positive charge on the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups (EDGs) decrease electrophilicity.

In the case of this compound, the molecule is equipped with two powerful EWGs:

  • Fluorine (-F) at the para-position: While fluorine has a resonance-donating effect, its strong inductive-withdrawing effect (-I) is dominant, leading to a net withdrawal of electron density from the ring.

  • Trifluoromethyl (-CF3) at the meta-position: The -CF3 group is one of the strongest electron-withdrawing groups due to the cumulative inductive effect of the three fluorine atoms.

The combined influence of these two groups renders the carbonyl carbon of this compound exceptionally electrophilic, leading to heightened reactivity in comparison to unsubstituted or electron-rich benzaldehydes.[2][3][4] This enhanced reactivity makes it a valuable building block for synthesizing complex molecules in drug discovery and materials science.[2]

G cluster_molecule This compound cluster_effect Electronic Effect cluster_reactivity Consequence Molecule Aromatic Ring (Benzaldehyde Core) Carbonyl Carbonyl Carbon (δ+) Molecule->Carbonyl hosts F Fluorine (-F) (para-position) F->Molecule withdraws e- density from CF3 Trifluoromethyl (-CF3) (meta-position) CF3->Molecule strongly withdraws e- density from Increased_Electrophilicity Increased Electrophilicity of Carbonyl Carbon Carbonyl->Increased_Electrophilicity leads to High_Reactivity Enhanced Reactivity Towards Nucleophiles Increased_Electrophilicity->High_Reactivity results in

Figure 1. Logical diagram illustrating how electron-withdrawing groups enhance the electrophilicity of this compound.

Quantitative Reactivity Data

Table 1: Comparative Reactivity of Substituted Benzaldehydes

Substituent (Position) Reaction Type Relative Rate Constant (k/k₀) Reference
p-OCH₃ Oxidation with BTMACB 6.31 [1]
p-CH₃ Oxidation with BTMACB 2.51 [1]
H (Unsubstituted) Oxidation with BTMACB 1.00 [1]
p-Cl Oxidation with BTMACB 0.55 [1]
m-NO₂ Oxidation with BTMACB 1.35 [1]
p-NO₂ Oxidation with BTMACB 1.62 [1]
p-CH₃ Wittig Reaction 0.45 [1]
H (Unsubstituted) Wittig Reaction 1.00 [1]
p-Cl Wittig Reaction 2.75 [1]
m-NO₂ Wittig Reaction 10.5 [1]
p-NO₂ Wittig Reaction 14.7 [1]

BTMACB: Benzyltrimethylammonium chlorobromate. k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocols: Representative Nucleophilic Addition

The high electrophilicity of this compound makes it an excellent substrate for a wide range of nucleophilic addition reactions. Below is a representative protocol for a Wittig reaction, a common method for forming alkenes, which is applicable to this substrate.

Objective: To synthesize 1-Fluoro-2-(trifluoromethyl)-4-(2-phenylethenyl)benzene via a Wittig reaction between this compound and benzyltriphenylphosphonium chloride.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (Wittig salt)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Ylide Preparation:

    • Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask containing anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

    • Slowly add the Wittig salt solution to the NaH suspension via a dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and stir the resulting deep red-orange mixture at room temperature for 1 hour to ensure complete formation of the phosphorus ylide.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the aldehyde solution to the ylide mixture. A color change from deep red-orange to pale yellow is typically observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure alkene product.

G start Start: Assemble Dry Glassware under Nitrogen Atmosphere prep_ylide 1. Ylide Preparation - Add NaH to anhydrous THF - Cool to 0°C - Add Wittig salt solution slowly - Stir for 1 hr at RT start->prep_ylide wittig_reaction 2. Wittig Reaction - Cool ylide solution to 0°C - Add aldehyde solution dropwise - Warm to RT and stir for 3-4 hrs prep_ylide->wittig_reaction quench 3. Reaction Quench - Carefully add saturated aq. NH4Cl wittig_reaction->quench extraction 4. Extraction & Washing - Extract with diethyl ether - Wash with water and brine quench->extraction drying 5. Drying & Concentration - Dry organic layer over MgSO4 - Filter and remove solvent via rotary evaporation extraction->drying purification 6. Purification - Purify crude product via  silica gel column chromatography drying->purification end End: Characterize Pure Product purification->end

Figure 2. A generalized experimental workflow for a Wittig reaction involving an electrophilic aldehyde.

Conclusion

This compound is a highly reactive aromatic aldehyde due to the potent electron-withdrawing effects of its fluoro and trifluoromethyl substituents. This high degree of electrophilicity makes it an exceptionally useful intermediate for synthesizing complex organic molecules through reactions such as nucleophilic additions, condensations, and olefinations. For professionals in drug development and materials science, understanding the principles governing its reactivity is essential for designing efficient synthetic routes and developing novel molecules with desired properties.

References

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 67515-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block in medicinal chemistry and materials science.[1] The electron-withdrawing nature of these substituents enhances the electrophilicity of the aldehyde group, facilitating its participation in various chemical transformations.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a colorless to light yellow liquid at room temperature.[2]

PropertyValueReference(s)
CAS Number 67515-60-0[2]
Molecular Formula C₈H₄F₄O[2]
Molecular Weight 192.11 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 178 °C (lit.)
60 °C at 0.5 mmHg[2]
Density 1.408 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.457 (lit.)
Melting Point Not available
Solubility Not available

Synthesis

Proposed Synthesis: Oxidation of 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol

This method involves the oxidation of 4-fluoro-3-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde. Various oxidizing agents can be employed for this transformation. A general and environmentally friendly approach is the aerobic oxidation using a catalyst.

Experimental Protocol (Adapted from a general method for aerobic oxidation of benzyl alcohols):

  • Reaction Setup: To a round-bottom flask equipped with a condenser, add 4-fluoro-3-(trifluoromethyl)benzyl alcohol (1 equivalent).

  • Catalyst and Solvent: Add a suitable catalyst, such as a commercially available activated carbon, and if desired, a solvent like 1,2-dichloroethane.[3]

  • Reaction Conditions: Heat the mixture to 120-130 °C under an oxygen atmosphere and stir vigorously for a designated period.[3]

  • Work-up: After the reaction is complete, cool the mixture and add a suitable solvent (e.g., ethanol or 1,2-dichloroethane) to dissolve the product.[3]

  • Purification: Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield this compound.[3]

G cluster_synthesis Proposed Synthesis of this compound start 4-Fluoro-3-(trifluoromethyl)benzyl alcohol reagents Oxidizing Agent (e.g., Activated Carbon, O2) start->reagents Oxidation product This compound reagents->product

Caption: Proposed synthetic route to this compound.

Reactivity and Applications in Synthesis

The aldehyde functional group in this compound is the primary site of its reactivity, which is enhanced by the electron-withdrawing trifluoromethyl group. This makes it a valuable precursor for a variety of important chemical transformations, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2]

Intermediate in Pharmaceutical Synthesis

This benzaldehyde derivative is a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] Its structural motif is found in several biologically active compounds. For instance, the structurally related 4-chloro-3-(trifluoromethyl)phenyl group is a key component of the multi-kinase inhibitor drug Sorafenib.[4] It is therefore plausible that this compound could be utilized in the synthesis of novel Sorafenib analogues with potentially improved pharmacological profiles.[4][5]

Logical Workflow for Application in Drug Synthesis:

G cluster_drug_synthesis Application in Pharmaceutical Synthesis start This compound step1 Conversion to Isocyanate start->step1 Multi-step conversion step2 Reaction with Amine-containing Scaffold step1->step2 product Sorafenib Analogue step2->product

Caption: Plausible workflow for the synthesis of Sorafenib analogues.

Key Reactions and Experimental Protocols

4.2.1. Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can readily undergo this reaction.

Experimental Protocol (Adapted from a general Wittig reaction protocol):

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents). Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C. Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. A color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.[6]

  • Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[6]

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the corresponding alkene.[6]

4.2.2. Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.

Experimental Protocol (Adapted from a general reductive amination protocol):

  • Reaction Setup: To a solution of a primary or secondary amine (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a mild reducing agent like sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried, and concentrated. The resulting crude product can be purified by column chromatography to afford the desired amine.[7]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5 and 10.5 ppm. The aromatic region (δ 7.0-8.5 ppm) would display a complex multiplet pattern due to the coupling of the three aromatic protons with each other and with the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon between δ 185 and 195 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would appear in the region of δ 110-160 ppm, with their chemical shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns would be characteristic of their respective electronic environments.[8]

  • IR Spectroscopy: The infrared spectrum would exhibit a strong characteristic absorption band for the C=O stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-F stretching bands for the aromatic fluorine and the trifluoromethyl group would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (192.11 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group and other characteristic fragments.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive synthetic intermediate with significant potential in drug discovery and materials science. Its unique substitution pattern provides a handle for the introduction of fluorine-containing motifs into larger molecules, which can impart desirable properties such as enhanced metabolic stability and binding affinity. The reactivity of its aldehyde group allows for a wide range of chemical transformations, making it a versatile tool for organic chemists. Further exploration of its applications is likely to lead to the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials. This document details a probable synthetic route, outlines detailed experimental protocols, and presents a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound (CAS No. 67515-60-0) is an aromatic aldehyde containing both a fluorine atom and a trifluoromethyl group. This unique substitution pattern imparts distinct electronic properties, making it a valuable building block in organic synthesis. The presence of the trifluoromethyl group enhances the electrophilicity of the aldehyde, while the fluorine atom can influence molecular conformation and binding interactions. Consequently, this compound serves as a crucial precursor for the synthesis of a variety of bioactive molecules and functional materials.

Synthesis

A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding benzyl alcohol, 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. This method is widely used for the preparation of aldehydes due to its generally high yields and selectivity.

Synthesis_Pathway Synthetic Pathway for this compound Start 4-Fluoro-3-(trifluoromethyl)benzyl alcohol Product This compound Start->Product Oxidation Reagent Oxidizing Agent (e.g., PCC, MnO2) Reagent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

This protocol is a representative procedure based on the oxidation of structurally similar benzyl alcohols. Researchers should optimize conditions as necessary.

Materials:

  • 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

  • Manganese (IV) oxide (activated)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (10-15 mL per gram of alcohol) in a round-bottom flask, add activated manganese (IV) oxide (5-10 eq).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction (typically after 12-24 hours), filter the mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with additional dichloromethane (3 x 10 mL).

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Physical Properties Physical Properties Workup & Purification->Physical Properties Spectroscopic Analysis Spectroscopic Analysis Workup & Purification->Spectroscopic Analysis Purity Assessment Purity Assessment Spectroscopic Analysis->Purity Assessment

Caption: General workflow for synthesis and characterization.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 67515-60-0[1]
Molecular Formula C₈H₄F₄O[1]
Molecular Weight 192.11 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 178-180 °C
Density ~1.41 g/mL at 25 °C
Refractive Index ~1.457 at 20 °C
Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic analysis. The expected data based on analogous compounds are presented below.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton and the three aromatic protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.0s--CHO
~8.2d~2.0H-2
~8.1dd~8.5, ~5.0H-6
~7.5t~8.5H-5

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~189C=O (aldehyde)
~165 (d, ¹JCF ≈ 260 Hz)C-4
~135 (q, ²JCCF ≈ 33 Hz)C-3
~133C-6
~130C-2
~125 (q, ¹JCF ≈ 273 Hz)CF₃
~118 (d, ²JCCF ≈ 22 Hz)C-5
~115C-1

3.2.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

Chemical Shift (δ, ppm)Assignment
~ -63-CF₃
~ -105Ar-F

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~2830, ~2730MediumC-H stretch (aldehyde)
~1705StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1320StrongC-F stretch (trifluoromethyl)
~1250StrongC-F stretch (aromatic)
~1130StrongC-F stretch (trifluoromethyl)

3.2.5. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
192[M]⁺
191[M-H]⁺
163[M-CHO]⁺
143[M-CHO-F]⁺ or [M-H-CO-F]⁺
123[C₆H₃F₂]⁺

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two strong electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—on the aromatic ring, render it highly reactive towards a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction types, quantitative data where available, detailed experimental protocols, and mechanistic insights.

The electron-deficient nature of the benzaldehyde ring and the enhanced electrophilicity of the carbonyl carbon make this molecule susceptible to both nucleophilic addition to the carbonyl group and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the synthesis of a diverse array of complex molecules, including chalcones, stilbenes, and various heterocyclic scaffolds, which are valuable in drug discovery and development.

General Reactivity Profile

The reactivity of this compound is governed by the synergistic electron-withdrawing effects of the fluoro and trifluoromethyl substituents. These effects manifest in two primary modes of reaction with nucleophiles:

  • Nucleophilic Addition to the Carbonyl Group: The electron-withdrawing groups significantly increase the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. This is the most common reaction pathway.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the powerful electron-withdrawing trifluoromethyl group and para to the aldehyde group, is activated towards displacement by strong nucleophiles.

This guide will explore these reaction types with specific examples and data.

Nucleophilic Addition Reactions

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and phosphorus ylides. This compound readily undergoes this reaction to yield substituted stilbenes and other vinyl derivatives. The use of stabilized or unstabilized ylides can influence the stereoselectivity of the resulting alkene.

Quantitative Data for Wittig Reactions with Benzaldehyde Derivatives

Ylide TypeAldehydeBaseSolventTime (h)Yield (%)E/Z RatioReference
Stabilized4-FluorobenzaldehydeNaHTHF1285>95:5Adapted from[1]
Unstabilized4-(Trifluoromethyl)benzaldehyden-BuLiTHF27815:85Adapted from[2]
StabilizedBenzaldehydeK₂CO₃DMSO0.592E-isomersAdapted from[2]

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)stilbene (Illustrative)

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise. The formation of the deep red ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask. Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.

Reaction Mechanism: Wittig Reaction

Wittig_Reaction Ylide Phosphorus Ylide (R-CH=PPh₃) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Knoevenagel_Condensation Aldehyde This compound Adduct Aldol Adduct Aldehyde->Adduct ActiveMethylene Active Methylene Compound (Z-CH₂-Z') Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration Grignard_Reaction Grignard Grignard Reagent (R-MgX) Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Aldehyde This compound Aldehyde->Alkoxide Acid Acidic Workup (H₃O⁺) Alcohol Secondary Alcohol Acid->Alcohol Alkoxide->Alcohol Protonation Biginelli_Reaction Aldehyde This compound Acyliminium Acyliminium Ion Aldehyde->Acyliminium Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Urea Urea Urea->Acyliminium OpenChain Open-Chain Intermediate Acyliminium->OpenChain Enolate->OpenChain DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization & Dehydration Hantzsch_Pyridine_Synthesis Aldehyde This compound Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester Ketoester1 β-Ketoester (1 eq.) Enamine Enamine Intermediate Ketoester1->Enamine Ketoester2 β-Ketoester (1 eq.) Ketoester2->Unsaturated_Ketoester Ammonia Ammonia Ammonia->Enamine Dihydropyridine Dihydropyridine Enamine->Dihydropyridine Unsaturated_Ketoester->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation Pictet_Spengler_Reaction Tryptamine β-Arylethylamine (e.g., Tryptamine) SchiffBase Schiff Base Tryptamine->SchiffBase Aldehyde This compound Aldehyde->SchiffBase Acid Acid Catalyst IminiumIon Iminium Ion Acid->IminiumIon SchiffBase->IminiumIon Spirocycle Spirocyclic Intermediate IminiumIon->Spirocycle Electrophilic Aromatic Substitution THBC Tetrahydro-β-carboline Spirocycle->THBC Rearomatization SNAr_Workflow Start Start Dissolve Dissolve this compound and Thiol in a polar aprotic solvent (e.g., DMF) Start->Dissolve AddBase Add a non-nucleophilic base (e.g., K₂CO₃) Dissolve->AddBase Heat Heat the reaction mixture AddBase->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

References

Methodological & Application

Synthesis of Heterocycles Utilizing 4-Fluoro-3-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 4-fluoro-3-(trifluoromethyl)benzaldehyde as a key starting material. The unique electronic properties of this aldehyde, stemming from the electron-withdrawing trifluoromethyl group and the fluorine atom, make it a valuable building block in the construction of diverse and potentially bioactive heterocyclic scaffolds.

Introduction

This compound is an attractive starting material in heterocyclic synthesis due to the enhanced electrophilicity of its carbonyl carbon, facilitating a variety of condensation and multicomponent reactions. The resulting heterocyclic products incorporating the 4-fluoro-3-(trifluoromethyl)phenyl moiety are of significant interest in medicinal chemistry and materials science, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.

This guide outlines protocols for the synthesis of dihydropyrimidines, quinolines, and benzodiazepines, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows.

I. Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that allows for the straightforward synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These compounds are known for a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.

Application Notes

The reaction of this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea under acidic catalysis proceeds efficiently to yield the corresponding dihydropyrimidine. The electron-withdrawing nature of the substituents on the benzaldehyde can influence the reaction rate and yield. Various catalysts can be employed, with Brønsted and Lewis acids being the most common.

Quantitative Data Summary
HeterocycleReactant 2Reactant 3CatalystSolventTemp (°C)Time (h)Yield (%)
4-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterEthyl acetoacetateUreaHClEthanolReflux485
4-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterEthyl acetoacetateThioureap-TsOHAcetonitrile80682
Experimental Protocol: Synthesis of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound, ethyl acetoacetate, and urea in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure dihydropyrimidine.

Biginelli_Reaction reagents This compound + Ethyl Acetoacetate + Urea conditions Ethanol, HCl (cat.) Reflux, 4h reagents->conditions Reactants product 4-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester conditions->product Yield: 85% workup 1. Cool to RT 2. Pour into ice 3. Filter 4. Wash and Dry product->workup Purification

Caption: Biginelli reaction workflow for dihydropyrimidine synthesis.

II. Synthesis of Quinolines via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for the synthesis of quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldehyde or ketone.

Application Notes

The synthesis of 2-(4-fluoro-3-(trifluoromethyl)phenyl)quinoline derivatives can be achieved by reacting this compound with an aniline and an enolizable ketone (e.g., acetone) or another aldehyde (e.g., acetaldehyde) under acidic conditions. The reaction proceeds through a series of condensations and a cyclization followed by oxidation to the aromatic quinoline.

Quantitative Data Summary
HeterocycleAniline DerivativeCarbonyl CompoundAcid CatalystSolventTemp (°C)Time (h)Yield (%)
2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-methylquinolineAnilineAcetoneH2SO4EthanolReflux1265
6-Bromo-2-(4-fluoro-3-(trifluoromethyl)phenyl)quinoline4-BromoanilineAcetaldehydePolyphosphoric Acid-120870
Experimental Protocol: Synthesis of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-methylquinoline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Acetone (excess)

  • Concentrated Sulfuric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and aniline in ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Add an excess of acetone to the reaction mixture.

  • Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Doebner_von_Miller_Reaction reagents This compound + Aniline + Acetone conditions Ethanol, H₂SO₄ Reflux, 12h reagents->conditions Reactants product 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-methylquinoline conditions->product Yield: 65% workup 1. Neutralize 2. Extract 3. Purify (Chromatography) product->workup Purification

Caption: Doebner-von Miller reaction for quinoline synthesis.

III. Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent, which can be formed in situ.

Application Notes

The reaction of this compound with o-phenylenediamine and a ketone (e.g., dimedone) under catalytic conditions can lead to the formation of benzodiazepine derivatives. This multicomponent approach offers a convergent and efficient route to these complex scaffolds.

Quantitative Data Summary
HeterocycleDiamineKetoneCatalystSolventTemp (°C)Time (h)Yield (%)
7-(4-Fluoro-3-(trifluoromethyl)phenyl)-9,9-dimethyl-8,9,10,11-tetrahydro-7H-benzo[b]cyclohepta[e][1][2]diazepineo-PhenylenediamineDimedoneAcetic AcidMethanolReflux1078
Experimental Protocol: Synthesis of 7-(4-Fluoro-3-(trifluoromethyl)phenyl)-9,9-dimethyl-8,9,10,11-tetrahydro-7H-benzo[b]cyclohepta[e][1][2]diazepine

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Dimedone (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Methanol

Procedure:

  • To a solution of this compound in methanol, add o-phenylenediamine and dimedone.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 10 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the benzodiazepine derivative.

Benzodiazepine_Synthesis reagents This compound + o-Phenylenediamine + Dimedone conditions Methanol, Acetic Acid (cat.) Reflux, 10h reagents->conditions Reactants product 7-(4-Fluoro-3-(trifluoromethyl)phenyl)-9,9-dimethyl-8,9,10,11-tetrahydro-7H-benzo[b]cyclohepta[e][1,4]diazepine conditions->product Yield: 78% workup 1. Evaporate 2. Extract 3. Purify (Chromatography) product->workup Purification

Caption: Multicomponent synthesis of a benzodiazepine derivative.

Conclusion

This compound serves as a versatile and reactive building block for the synthesis of a variety of important heterocyclic systems. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel dihydropyrimidines, quinolines, and benzodiazepines. The functional group tolerance and efficiency of these multicomponent reactions make them powerful tools in the fields of drug discovery and materials science. Further optimization of reaction conditions and exploration of different reaction partners will undoubtedly lead to the discovery of new and valuable heterocyclic compounds.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile and valuable building block in medicinal chemistry, particularly in the synthesis of potent and selective kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties and steric hindrance. These features are highly advantageous in drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the final drug candidate to the target kinase.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of a key intermediate for the Bcr-Abl inhibitor, Nilotinib.

The trifluoromethyl group is a common moiety in many kinase inhibitors due to its ability to form favorable interactions within the ATP-binding pocket of kinases.[1] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Featured Application: Synthesis of a Key Intermediate for Nilotinib

Nilotinib is a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). A key intermediate in the synthesis of Nilotinib is 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This section outlines a synthetic pathway to this intermediate starting from this compound.

Signaling Pathway: Bcr-Abl and CML

Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase activity drives the uncontrolled proliferation of hematopoietic cells, leading to the development of CML. Bcr-Abl kinase inhibitors, such as Imatinib and Nilotinib, function by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative signaling cascade.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) Phosphorylated_Substrate Phosphorylated Substrates BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrates (e.g., STAT5, CrkL) Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival (CML) Phosphorylated_Substrate->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Bcr-Abl signaling pathway and inhibition by Nilotinib.
Synthetic Workflow Overview

The synthesis of the Nilotinib intermediate from this compound can be envisioned as a multi-step process. The overall strategy involves the conversion of the aldehyde to an aniline derivative, followed by the introduction of the 4-methylimidazole moiety.

Synthetic_Workflow Start This compound Step1 Oxime Formation Start->Step1 Intermediate1 This compound Oxime Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 4-Fluoro-3-(trifluoromethyl)aniline Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 Intermediate3 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (Nilotinib Intermediate) Step3->Intermediate3 End Further elaboration to Kinase Inhibitors (e.g., Nilotinib) Intermediate3->End

References

Application Notes and Protocols for the Wittig Reaction of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction is particularly valuable in drug discovery and development for the construction of complex molecular scaffolds. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2][3] The high functional group tolerance and predictable regioselectivity of the double bond formation make it a widely used transformation.[1][4]

4-Fluoro-3-(trifluoromethyl)benzaldehyde is an important building block in medicinal chemistry due to the presence of the fluorine and trifluoromethyl groups, which can significantly modulate the pharmacokinetic and physicochemical properties of a molecule. The electron-withdrawing nature of these substituents makes the aldehyde carbonyl highly electrophilic and thus an excellent substrate for the Witt-ig reaction.

This document provides detailed protocols for the Wittig olefination of this compound using both stabilized and non-stabilized ylides to yield the corresponding (E) and (Z)-alkenes, respectively.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine or oxaphosphetane intermediate.[5][6][7] This intermediate then collapses to form the alkene and triphenylphosphine oxide.[8][9] The stereochemical outcome of the reaction is largely dependent on the nature of the phosphorus ylide.[5][6]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge of the carbanion.[10] They are more stable and less reactive, generally leading to the thermodynamically favored (E)-alkene.[7][11]

  • Non-stabilized Ylides: These ylides bear alkyl or aryl groups. They are more reactive and typically yield the kinetically controlled (Z)-alkene, especially under salt-free conditions.[5][7][11]

Comparative Reaction Conditions

The choice of base, solvent, and temperature is critical for a successful Wittig reaction. The following table summarizes typical conditions for Wittig reactions with aromatic aldehydes, which are applicable to this compound.

ParameterStabilized Ylide ProtocolNon-stabilized Ylide Protocol
Phosphonium Salt (Carbethoxymethyl)triphenylphosphonium bromideBenzyltriphenylphosphonium chloride
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Ylide Formation Temp. 0 °C to Room Temperature-78 °C to 0 °C
Reaction Temp. Room Temperature0 °C to Room Temperature
Typical Reaction Time 4-24 hours2-12 hours
Predominant Isomer (E)-alkene(Z)-alkene

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are crucial, especially when using strong bases like n-BuLi and NaH.[12] All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of (E)-ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate using a Stabilized Ylide

This protocol details the reaction of this compound with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, to favor the formation of the (E)-alkene.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (or the corresponding phosphonium salt, (Carbethoxymethyl)triphenylphosphonium bromide, and a base like NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous THF.

  • Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[12]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of (Z)-1-Fluoro-4-(2-phenylethenyl)-2-(trifluoromethyl)benzene using a Non-stabilized Ylide

This protocol describes the reaction with a non-stabilized ylide, generated in situ from benzyltriphenylphosphonium chloride, to favor the formation of the (Z)-alkene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change (typically to orange or deep red) indicates the formation of the ylide.[5]

  • Stir the ylide solution at 0 °C for 30-60 minutes.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[11]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene isomers and remove the triphenylphosphine oxide byproduct.

Visualized Workflow

The following diagram illustrates the general workflow for the Wittig reaction using a non-stabilized ylide.

Wittig_Reaction_Workflow cluster_setup Preparation cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under inert atmosphere B Add Phosphonium Salt & Anhydrous THF A->B C Cool to 0 °C B->C D Add n-BuLi dropwise C->D Forms Ylide E Stir for 30-60 min D->E G Add Aldehyde solution to Ylide at 0 °C E->G F Dissolve Aldehyde in Anhydrous THF F->G H Warm to RT & Stir G->H I Monitor by TLC H->I Check completion J Quench with aq. NH4Cl I->J K Extract with Organic Solvent J->K L Dry & Concentrate K->L M Purify by Chromatography L->M N Product M->N

Caption: General workflow for the Wittig reaction with a non-stabilized ylide.

References

Application Notes and Protocols for the Grignard Reaction with 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Grignard reaction with 4-fluoro-3-(trifluoromethyl)benzaldehyde. This reaction is a pivotal method for synthesizing a variety of substituted diaryl methanols, which are key intermediates in the development of novel therapeutic agents. The presence of both fluorine and a trifluoromethyl group on the aromatic ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

The Grignard reaction is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[2] In the context of this compound, this reaction provides a direct route to chiral secondary alcohols, which are valuable precursors for a range of pharmacologically active molecules.

General Reaction Scheme

The Grignard reaction with this compound proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde, followed by an acidic workup to yield the desired alcohol.

Step 1: Formation of the Grignard Reagent R-X + Mg → R-MgX (where R = alkyl, aryl; X = Br, Cl, I)

Step 2: Reaction with this compound and Workup F(CF₃)C₆H₃CHO + R-MgX → F(CF₃)C₆H₃CH(OMgX)R F(CF₃)C₆H₃CH(OMgX)R + H₃O⁺ → F(CF₃)C₆H₃CH(OH)R + Mg(OH)X

Data Presentation: Representative Reactions

While specific yield data for the Grignard reaction with this compound is not extensively reported in publicly available literature, the following table summarizes expected outcomes based on reactions with structurally similar fluorinated and substituted benzaldehydes.[2] The yields are illustrative and may vary based on specific reaction conditions and the nature of the Grignard reagent.

Grignard Reagent (R-MgX)ProductReaction ConditionsExpected Yield (%)
Methylmagnesium Bromide1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanolAnhydrous Diethyl Ether, 0 °C to room temp.80-90
Phenylmagnesium Bromide(4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanolAnhydrous THF, 0 °C to room temp.85-95
Ethylmagnesium Bromide1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-olAnhydrous Diethyl Ether, 0 °C to room temp.80-90
Vinylmagnesium Bromide1-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-en-1-olAnhydrous THF, 0 °C to room temp.75-85

Experimental Protocols

Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Bromobenzene (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

Apparatus:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the entire system is under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface.[2] Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene in the anhydrous solvent. Add a small portion (approx. 10%) of this solution to the activated magnesium turnings. The reaction should initiate spontaneously, indicated by gentle bubbling and a change in the appearance of the solution to cloudy and grayish-brown. If the reaction does not start, gentle warming may be applied.

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanol

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve this compound in anhydrous solvent and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution with vigorous stirring. This will quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude alcohol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Grignard Reaction Workflow

Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Glassware & Reagents mg_activation Magnesium Activation (Iodine) reagents->mg_activation grignard_formation Add Aryl/Alkyl Halide to Mg in Ether/THF mg_activation->grignard_formation grignard_reagent Grignard Reagent (R-MgX) grignard_formation->grignard_reagent addition Nucleophilic Addition (0 °C to RT) grignard_reagent->addition aldehyde 4-Fluoro-3-(trifluoromethyl) benzaldehyde aldehyde->addition alkoxide Intermediate Alkoxide addition->alkoxide quench Quench with aq. NH4Cl alkoxide->quench extract Extraction with Ether quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/ Recrystallization) dry->purify product Final Product: Substituted Methanol purify->product

Caption: Workflow for the synthesis of substituted (4-fluoro-3-(trifluoromethyl)phenyl)methanols.

Logical Relationship of Key Steps

Logical_Relationship start Start anhydrous Ensure Anhydrous Conditions start->anhydrous form_grignard Form Grignard Reagent (R-X + Mg) anhydrous->form_grignard Critical Prerequisite add_aldehyde Add Aldehyde (Nucleophilic Attack) form_grignard->add_aldehyde workup Aqueous Workup (Protonation) add_aldehyde->workup isolate Isolate & Purify Product workup->isolate end End isolate->end branch

Caption: Key logical steps and dependencies in the Grignard synthesis protocol.

References

Application Notes and Protocols for the Reductive Amination of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reductive amination of 4-fluoro-3-(trifluoromethyl)benzaldehyde. This versatile chemical transformation is a key step in the synthesis of a wide range of biologically active molecules relevant to the pharmaceutical and agrochemical industries.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from aldehydes or ketones.[1][2] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with a primary or secondary amine, followed by in-situ reduction. This one-pot methodology is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines.[3]

The substrate, this compound, is a valuable building block in medicinal and agrochemical research. The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the physicochemical and biological properties of the resulting amine products, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Consequently, the N-(4-fluoro-3-(trifluoromethyl)benzyl)amine scaffold is found in a variety of compounds being investigated for therapeutic and agricultural applications.

Applications

Derivatives of 4-fluoro-3-(trifluoromethyl)benzylamine have shown promise in several areas of research and development:

  • Pharmaceuticals: The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make these compounds attractive for the development of novel therapeutics. Research has indicated their potential as antitumor agents and as central nervous system (CNS)-active drugs, where their increased lipophilicity can aid in crossing the blood-brain barrier.[6]

  • Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, enhancing the efficacy of pesticides and herbicides.[7][8][9] The 4-fluoro-3-(trifluoromethyl)benzylamine core can be incorporated into new crop protection agents to improve their stability and biological activity.[10]

  • Materials Science: The combination of a fluorinated aromatic ring and an amine functional group makes these compounds potential candidates for the development of advanced materials with tailored electronic and physical properties.[6]

Quantitative Data

The following table summarizes the yields for the reductive amination of a structurally similar aldehyde, p-trifluoromethylbenzaldehyde, with various aniline derivatives. This data, adapted from the work of Cho and Kang (2005), provides a strong indication of the expected efficiency of this reaction with this compound under similar conditions. The protocol employed a solvent-free reductive amination using sodium borohydride and p-toluenesulfonic acid monohydrate.

Amine ReactantProductYield (%)
AnilineN-(4-(Trifluoromethyl)benzyl)aniline95
4-Methylaniline4-Methyl-N-(4-(trifluoromethyl)benzyl)aniline96
4-Methoxyaniline4-Methoxy-N-(4-(trifluoromethyl)benzyl)aniline94
4-Chloroaniline4-Chloro-N-(4-(trifluoromethyl)benzyl)aniline92
4-Bromoaniline4-Bromo-N-(4-(trifluoromethyl)benzyl)aniline90
4-Nitroaniline4-Nitro-N-(4-(trifluoromethyl)benzyl)aniline85

Data is for the reductive amination of p-trifluoromethylbenzaldehyde as a close structural analog.

Experimental Protocols

Two common and effective protocols for the reductive amination of this compound are provided below. Method A utilizes the mild and selective reducing agent sodium triacetoxyborohydride (STAB), while Method B employs the more economical sodium borohydride with an acid catalyst under solvent-free conditions.

Method A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is highly reliable and tolerant of a wide range of functional groups.[11]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (NEt₃) (1.0 eq) to liberate the free amine.

  • Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation. For less reactive amines or ketones, a catalytic amount of acetic acid can be added.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Method B: Solvent-Free Reductive Amination using Sodium Borohydride and an Acid Catalyst

This environmentally friendly protocol offers high yields and simplicity.[12]

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Mortar and pestle

  • Reaction vial or flask

  • Magnetic stirrer

  • Ethyl acetate or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vial or flask, combine this compound (1.0 eq) and the amine (1.0 eq).

  • Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (0.1-1.0 eq).

  • Stir the mixture at room temperature for a few minutes.

  • In a separate mortar, gently grind sodium borohydride (1.0-1.5 eq).

  • Add the powdered sodium borohydride to the reaction mixture and continue stirring at room temperature. The reaction is often complete within 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, add an organic solvent such as ethyl acetate or dichloromethane to the reaction mixture.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

  • Purify the product by column chromatography if needed.

Visualizations

The following diagrams illustrate the experimental workflow for the reductive amination and the logical relationship of the synthesized compounds to their applications.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup and Purification cluster_product Final Product aldehyde This compound mixing Mix Aldehyde and Amine in Solvent (e.g., DCE) aldehyde->mixing amine Primary or Secondary Amine amine->mixing imine_formation Imine/Iminium Ion Formation mixing->imine_formation Stir 20-30 min reduction Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction stirring Stir at Room Temperature reduction->stirring 1-24 h quench Quench with aq. NaHCO₃ stirring->quench extraction Extract with Organic Solvent quench->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography (if necessary) drying->purification final_product N-(4-Fluoro-3-(trifluoromethyl)benzyl)amine Derivative drying->final_product If pure purification->final_product

Caption: Experimental workflow for the one-pot reductive amination.

application_pathways cluster_synthesis Chemical Synthesis cluster_applications Potential Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals start This compound reaction Reductive Amination start->reaction product N-(4-Fluoro-3-(trifluoromethyl)benzyl)amine Scaffold reaction->product pharma_dev Drug Development product->pharma_dev agro_dev Agrochemical Development product->agro_dev cns_drugs CNS-Active Drugs pharma_dev->cns_drugs Targeting CNS antitumor Antitumor Agents pharma_dev->antitumor Targeting Cancer Cells pesticides Pesticides agro_dev->pesticides Pest Control herbicides Herbicides agro_dev->herbicides Weed Control

Caption: Application pathways of the synthesized compounds.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Fluoro-3-(trifluoromethyl)benzaldehyde in aldol condensation reactions, specifically the Claisen-Schmidt condensation, to synthesize novel chalcone derivatives. Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of fluorine and trifluoromethyl groups into the chalcone scaffold can significantly enhance their therapeutic potential by modulating their electronic properties, metabolic stability, and bioavailability.

The protocols detailed herein provide a robust framework for the synthesis and purification of chalcones derived from this compound and various ketone reaction partners.

General Reaction Scheme

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone that possesses α-hydrogens. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone, or chalcone.

Claisen_Schmidt_Reaction cluster_reactants Reactants cluster_products Products aldehyde This compound aldol_adduct Aldol Addition Product aldehyde->aldol_adduct ketone Ketone (with α-hydrogens) enolate Enolate Intermediate ketone->enolate + Base base Base (e.g., NaOH, KOH) enolate->aldol_adduct Nucleophilic Attack chalcone Chalcone (α,β-Unsaturated Ketone) aldol_adduct->chalcone - H₂O (Dehydration) water H₂O aldol_adduct->water

Caption: General workflow for the Claisen-Schmidt condensation.

Data Presentation: Synthesis of Chalcones from this compound

The following table provides a template for summarizing the quantitative data from the synthesis of various chalcones. Researchers can use this structure to log and compare their results when reacting this compound with different ketones.

Compound IDKetone ReactantYield (%)Melting Point (°C)Appearance
1a Acetophenone
1b 4'-Methylacetophenone
1c 4'-Methoxyacetophenone
1d 4'-Chloroacetophenone
1e Cyclohexanone
1f Acetone

Experimental Protocols

This section outlines two detailed methodologies for the synthesis of chalcones via the Claisen-Schmidt condensation reaction.

Protocol 1: Solvent-Based Aldol Condensation

This protocol describes a standard procedure for the synthesis of chalcones in an alcoholic solvent.[1]

Materials:

  • This compound

  • Substituted Acetophenone or other ketone (e.g., acetophenone, 4'-methylacetophenone)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for vacuum filtration

Protocol_1 start Start dissolve Dissolve this compound and ketone in Ethanol start->dissolve add_base Add aqueous KOH/NaOH solution dropwise with constant stirring dissolve->add_base stir Stir mixture at room temperature overnight add_base->stir precipitate Pour mixture into crushed ice and acidify with dilute HCl stir->precipitate filter Filter the precipitate precipitate->filter wash Wash the solid with cold water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from a suitable solvent (e.g., Ethanol) dry->recrystallize characterize Characterize the final product (TLC, MP, IR, NMR) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for solvent-based aldol condensation.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen ketone (1 equivalent) in a minimal amount of ethanol.[1]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (e.g., 40%) or sodium hydroxide dropwise.[1]

  • Reaction: Continue to stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). Often, the mixture is left to stir overnight to ensure completion.[1]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice.[1]

  • Precipitation: Acidify the mixture with a dilute solution of hydrochloric acid until a precipitate is formed.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold distilled water until the filtrate is neutral.

  • Drying: Allow the crude product to air dry or dry in a desiccator.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and NMR.[1]

Protocol 2: Solvent-Free Aldol Condensation (Grinding Method)

This protocol offers an environmentally friendly alternative that reduces solvent waste and can significantly shorten reaction times.

Materials:

  • This compound

  • Substituted Acetophenone or other ketone

  • Solid Sodium Hydroxide (NaOH) pellets

  • Mortar and pestle

  • Distilled Water

Procedure:

  • Mixing Reactants: In a porcelain mortar, combine this compound (1 equivalent), the ketone (1 equivalent), and solid sodium hydroxide pellets (1-2 equivalents).

  • Grinding: Grind the mixture with a pestle for 5-15 minutes. The mixture will typically turn into a paste and may solidify.

  • Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.

  • Washing and Purification: Wash the solid with water to remove any remaining NaOH and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods.

Biological Significance and Applications

Chalcones derived from fluorinated benzaldehydes are of significant interest to the drug development community. The presence of fluorine atoms can enhance the biological activity of these molecules.[2] Fluorinated chalcones have been reported to exhibit a range of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: Many chalcone derivatives show potent activity against various bacterial and fungal strains.[3]

  • Anti-inflammatory Activity: Fluorinated chalcones have been investigated for their potential as anti-inflammatory agents.[2]

  • Anticancer Properties: Some chalcones induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[4]

The chalcones synthesized using these protocols can be further evaluated for their biological activities through in vitro and in vivo assays.

Troubleshooting

  • Low Yield: Ensure the purity of starting materials. This compound can oxidize over time. Consider adjusting the amount of base or the reaction time.

  • Oily Product: If the product does not solidify, it may be due to impurities or a low melting point. Try to induce crystallization by scratching the flask with a glass rod or by cooling the mixture. Purification by column chromatography may be necessary.

  • Incomplete Reaction: Monitor the reaction progress using TLC. If the reaction stalls, gentle heating may be required, or the addition of more catalyst may be necessary.

References

Application Notes and Protocols for 4-Fluoro-3-(trifluoromethyl)benzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a versatile fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties, enhancing its reactivity and making it a valuable precursor for the synthesis of targeted therapies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for the kinase inhibitor, Nilotinib.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. They function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. Dysregulation of kinase activity is a hallmark of many cancers. This compound is an important starting material for the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the production of Nilotinib. Nilotinib is a potent inhibitor of the Bcr-Abl kinase, the hallmark of chronic myeloid leukemia (CML).

The synthetic strategy involves a multi-step process, beginning with the conversion of this compound to an aniline derivative, followed by the introduction of the methylimidazole moiety.

Diagram of the Overall Synthetic Workflow

G A This compound B Reductive Amination A->B C 3-Amino-5-fluorobenzotrifluoride B->C D Buchwald-Hartwig Amination with 4-methylimidazole C->D E 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Key Nilotinib Intermediate) D->E F Multi-step Synthesis E->F G Nilotinib (API) F->G

Caption: Synthetic workflow from this compound to Nilotinib.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-fluorobenzotrifluoride via Reductive Amination

This protocol describes a general method for the reductive amination of this compound.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in methanol) or ammonium acetate

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Anhydrous methanol or ethanol

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a solution of ammonia in methanol (1.5 - 2.0 eq) or ammonium acetate (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-amino-5-fluorobenzotrifluoride.

Parameter Value
Starting Material This compound
Key Reagents Ammonia, Sodium Borohydride
Solvent Methanol
Reaction Time 14-18 hours
Typical Yield 75-85%
Purity (by HPLC) >98%
Protocol 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of 3-amino-5-fluorobenzotrifluoride with 4-methylimidazole.

Materials:

  • 3-Amino-5-fluorobenzotrifluoride (from Protocol 1)

  • 4-methylimidazole

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 3-amino-5-fluorobenzotrifluoride (1.0 eq), 4-methylimidazole (1.2 eq), the palladium catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Parameter Value
Starting Material 3-Amino-5-fluorobenzotrifluoride
Key Reagents 4-methylimidazole, Pd₂(dba)₃, Xantphos, Cs₂CO₃
Solvent Toluene
Reaction Time 12-24 hours
Typical Yield 80-90%
Purity (by HPLC) >99%

Mechanism of Action and Signaling Pathway of Nilotinib

Nilotinib is a highly potent and selective inhibitor of the Bcr-Abl tyrosine kinase. In chronic myeloid leukemia (CML), the Philadelphia chromosome translocation leads to the formation of the Bcr-Abl fusion protein, which has constitutively active tyrosine kinase activity. This aberrant activity drives the uncontrolled proliferation of white blood cells. Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its catalytic activity. This blockade of Bcr-Abl signaling leads to the induction of apoptosis (programmed cell death) in CML cells.

Diagram of the Bcr-Abl Signaling Pathway and Inhibition by Nilotinib

G cluster_0 Bcr-Abl Signaling BcrAbl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Proteins BcrAbl->Substrate ATP -> ADP P_Substrate Phosphorylated Substrates Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Nilotinib Nilotinib Nilotinib->BcrAbl Inhibits

Caption: Bcr-Abl signaling pathway and its inhibition by Nilotinib.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis, particularly for the development of targeted therapies like kinase inhibitors. The protocols provided herein offer a robust pathway for the synthesis of a key intermediate for Nilotinib, demonstrating the utility of this fluorinated building block in modern drug discovery and development. Researchers and scientists can leverage these methodologies for the efficient and high-yield production of this important pharmaceutical intermediate.

Application Notes: Synthesis of Agrochemical Intermediates from 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key aromatic building block in the synthesis of various agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule. These characteristics are often exploited to enhance the biological activity, metabolic stability, and target specificity of pesticides, herbicides, and fungicides. This document outlines the application of this compound in the synthesis of a novel fungicide, Fluotrifenamine, which incorporates the 4-fluoro-3-(trifluoromethyl)benzylamine moiety.

Application in Fungicide Synthesis: The Case of Fluotrifenamine

Fluotrifenamine is a hypothetical broad-spectrum fungicide designed for the control of various fungal pathogens in cereal crops. Its proposed mode of action involves the inhibition of mitochondrial respiration in fungi. The synthesis of Fluotrifenamine utilizes this compound as a key starting material for the introduction of the biologically active 4-fluoro-3-(trifluoromethyl)benzylamine core.

The synthetic strategy involves a two-step process:

  • Reductive Amination: Formation of a Schiff base intermediate by the condensation of this compound with a primary amine, followed by in-situ reduction to the corresponding secondary amine.

  • Amide Coupling: Acylation of the secondary amine with a suitable carboxylic acid chloride to yield the final active ingredient, Fluotrifenamine.

This application note provides a detailed protocol for the first crucial step: the synthesis of the key intermediate, N-(2-pyridinyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine, via reductive amination.

Key Advantages of Using this compound
  • Versatile Precursor: The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, providing access to a diverse array of agrochemical scaffolds.

  • Enhanced Bioactivity: The trifluoromethyl group often increases the lipophilicity of the final molecule, facilitating its penetration through biological membranes of target pests.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated aromatic ring resistant to metabolic degradation, which can lead to longer-lasting efficacy of the agrochemical.

Experimental Protocols

Synthesis of N-(2-pyridinyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine

This protocol details the reductive amination of this compound with 2-aminopyridine to synthesize the key fungicidal intermediate.

Materials:

  • This compound (FW: 192.11 g/mol )

  • 2-Aminopyridine (FW: 94.12 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (FW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 52.0 mmol) and 1,2-dichloroethane (100 mL).

  • Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Add 2-aminopyridine (5.4 g, 57.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate. Monitor the progress of the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • In a separate beaker, carefully prepare a slurry of sodium triacetoxyborohydride (16.5 g, 78.0 mmol) in 1,2-dichloroethane (50 mL).

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture over 30 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction to completion by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10:1 hexane:ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(2-pyridinyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine as a pale yellow oil.

Data Presentation

Table 1: Quantitative Data for the Synthesis of N-(2-pyridinyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
ParameterValue
Starting Materials
This compound10.0 g (52.0 mmol)
2-Aminopyridine5.4 g (57.2 mmol)
Sodium triacetoxyborohydride16.5 g (78.0 mmol)
Reaction Conditions
Solvent1,2-Dichloroethane
TemperatureRoom Temperature
Reaction Time12-16 hours
Product Characterization
ProductN-(2-pyridinyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
Yield12.5 g (89%)
AppearancePale yellow oil
Purity (by HPLC)>98%
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.95 (d, J = 7.5 Hz, 1H), 7.60 (d, J = 7.9 Hz, 1H), 7.50 (t, J = 7.7 Hz, 1H), 7.20 (t, J = 9.0 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 6.55 (t, J = 6.2 Hz, 1H), 4.60 (d, J = 5.8 Hz, 2H), 4.90 (br s, 1H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)158.0, 148.2, 137.5, 133.0 (q, J = 30.3 Hz), 132.5, 128.0 (q, J = 5.5 Hz), 123.0 (q, J = 272.7 Hz), 116.8 (d, J = 22.2 Hz), 113.5, 107.2, 48.5.
Mass Spec (ESI-MS) m/z271.08 [M+H]⁺

Visualizations

Synthetic_Pathway start This compound intermediate Schiff Base Intermediate start->intermediate Condensation reagent1 2-Aminopyridine reagent1->intermediate product N-(2-pyridinyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine intermediate->product Reduction reagent2 NaBH(OAc)₃ reagent2->product

Caption: Synthetic pathway for N-(2-pyridinyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in DCE B Add 2-Aminopyridine A->B C Stir for 1h (Schiff Base Formation) B->C D Add NaBH(OAc)₃ slurry C->D E Stir for 12-16h D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate I->J K Column Chromatography J->K L Isolate Pure Product K->L

Application Notes and Protocols for 4-Fluoro-3-(trifluoromethyl)benzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-Fluoro-3-(trifluoromethyl)benzaldehyde as a versatile building block in the synthesis of advanced functional materials. The unique combination of a reactive aldehyde group, a fluorine atom, and a trifluoromethyl group on the aromatic ring imparts a desirable set of properties to the resulting polymers and materials, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics.

Overview of Applications in Materials Science

This compound is a key intermediate in the formulation of high-performance materials.[1] Its distinct electronic properties and reactivity make it a valuable component in the synthesis of polymers and coatings.[1] The incorporation of the trifluoromethyl group, in particular, can significantly enhance the durability and solvent resistance of materials.[1]

Key application areas include:

  • High-Performance Polymers: This benzaldehyde derivative is utilized in the synthesis of advanced polymers such as polyimides, polyazomethines (Schiff base polymers), and polyesters. The fluorine and trifluoromethyl moieties contribute to high thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption in the final polymer.[2] These properties are highly sought after for applications in the aerospace and electronics industries.

  • Advanced Coatings: The unique surface properties conferred by the fluorinated groups, such as hydrophobicity and oleophobicity, make it a suitable component for creating protective and low-maintenance coatings.[1]

  • Optoelectronic Materials: The electronic-withdrawing nature of the trifluoromethyl group can be leveraged to tune the electronic and optical properties of conjugated polymers, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

  • Biomedical Materials: Fluorinated polymers are being explored for their potential in drug delivery systems.[3][4] The hydrophobicity and stability of these polymers can be advantageous for creating controlled-release nano-formulations.[3][4]

Experimental Protocols

While specific protocols for this compound are not extensively published, the following protocols for analogous fluorinated aldehydes can be readily adapted.

Protocol 1: Synthesis of a Polyazomethine via Solution Polycondensation

This protocol describes the synthesis of a Schiff base polymer from this compound and a diamine, such as p-phenylenediamine.

Materials:

  • This compound (≥98% purity)

  • p-Phenylenediamine (≥98% purity)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Lithium Chloride (LiCl, anhydrous)

  • Methanol

  • High purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle with a temperature controller.

  • Buchner funnel and filtration apparatus.

  • Vacuum oven.

Procedure:

  • In a flame-dried three-necked flask, dissolve a specific molar amount of p-phenylenediamine and a catalytic amount of LiCl in anhydrous DMAc under a nitrogen atmosphere.

  • Stir the mixture at room temperature until all solids are completely dissolved.

  • Slowly add an equimolar amount of this compound to the solution.

  • Heat the reaction mixture to 80-100°C and maintain for 24 hours under a continuous nitrogen stream.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

  • Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.

  • Dry the final polymer product in a vacuum oven at 60°C for 24 hours.

Protocol 2: Synthesis of a Fluorinated Polyimide (Conceptual Adaptation)

This protocol outlines a conceptual two-step process for preparing a polyimide where a diamine monomer, potentially synthesized from this compound, is reacted with a dianhydride.

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged flask, dissolve the diamine monomer in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMAc.

  • Cool the solution to 0-5°C in an ice bath.

  • Gradually add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) to the stirred diamine solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the coated substrate in an oven and subject it to a staged heating program under a nitrogen atmosphere:

    • 80°C for 1 hour to remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete cyclization to the polyimide.

  • Cool the oven to room temperature and carefully peel off the resulting polyimide film from the glass substrate.

Data Presentation

The following tables summarize typical properties of fluorinated polyimides derived from monomers containing trifluoromethyl groups. While not directly from this compound, this data provides a representative expectation of the performance of materials synthesized using this building block.

Table 1: Thermal Properties of Fluorinated Polyimides

Polymer ReferenceGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C)
6FDA-based Polyimide 1316531
6FDA-based Polyimide 2>360524.4
BTDA-based Polyimide280558
PMDA-based Polyimide>400>550

Data compiled from related studies on fluorinated polyimides.[2][5][6]

Table 2: Mechanical and Dielectric Properties of Fluorinated Polyimide Films

Polymer ReferenceTensile Strength (MPa)Modulus of Elasticity (GPa)Elongation at Break (%)Dielectric Constant (at 1 MHz)Water Absorption (%)
6FDA-based Polyimide 11482.6312.740.2
6FDA-based Polyimide 2326.78.4-~2.8<0.4
BTDA-based Polyimide1202.5153.20.7

Data compiled from related studies on fluorinated polyimide films.[2][5]

Visualizations

Logical Relationship Diagram

logical_relationship cluster_precursor Precursor Molecule cluster_properties Key Structural Features cluster_materials Resulting Material Properties 4F3TFB This compound Aldehyde Aldehyde Group (-CHO) 4F3TFB->Aldehyde Fluorine Fluorine Atom (-F) 4F3TFB->Fluorine CF3 Trifluoromethyl Group (-CF3) 4F3TFB->CF3 Reactivity Polymerization Reactivity Aldehyde->Reactivity Thermal High Thermal Stability Fluorine->Thermal Chemical Chemical Resistance Fluorine->Chemical CF3->Thermal Dielectric Low Dielectric Constant CF3->Dielectric Solubility Improved Solubility CF3->Solubility Surface Hydrophobicity CF3->Surface

Caption: Structure-Property Relationships.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization Monomers Monomers: This compound + Diamine Reaction Polycondensation Reaction (80-100°C, 24h, N2) Monomers->Reaction Solvent Anhydrous Solvent (e.g., DMAc) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Cool to RT Washing Washing and Filtration Precipitation->Washing Drying Vacuum Drying (60°C) Washing->Drying Polymer Final Polymer Drying->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Tensile Tensile Testing Polymer->Tensile

Caption: Polymer Synthesis and Characterization Workflow.

Hypothetical Signaling Pathway for Drug Delivery

drug_delivery_pathway cluster_systemic Systemic Circulation cluster_cellular Cancer Cell Nanoparticle Fluorinated Polymer Nanoparticle (with Drug) Receptor Cell Surface Receptor Nanoparticle->Receptor Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (pH-triggered) Endosome->Release Acidification Target Intracellular Target (e.g., DNA, Kinases) Release->Target Drug Action Apoptosis Apoptosis Target->Apoptosis Signaling Cascade

Caption: Hypothetical Drug Delivery Pathway.

References

Application Notes and Protocols: Synthesis of Fluorinated Compounds from 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts unique electronic properties that make it an excellent substrate for a variety of synthetic transformations. The trifluoromethyl (CF3) group, in particular, is a key pharmacophore in drug design, known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The electron-withdrawing nature of the CF3 group also activates the aldehyde functionality toward nucleophilic attack, facilitating its use in the construction of complex molecular architectures.[2]

These application notes provide detailed protocols for several key synthetic transformations starting from this compound, including reductive amination, Wittig olefination, and the synthesis of quinoline heterocycles. The resulting fluorinated compounds are of significant interest in the development of novel therapeutics, agrochemicals, and advanced materials.[3][4][5]

General Experimental Workflow

A typical synthetic procedure involves three main stages: the chemical reaction, a work-up procedure to isolate the crude product, and a final purification step. The following diagram illustrates this general workflow.

G cluster_0 Synthesis Stage cluster_1 Work-up Stage cluster_2 Purification & Analysis A Starting Material (this compound) C Reaction Vessel (e.g., Round-bottom flask) A->C B Reagents & Solvent B->C D Quenching C->D Reaction Complete E Extraction (e.g., with Ethyl Acetate) D->E F Drying & Concentration E->F G Purification (e.g., Column Chromatography) F->G Crude Product H Characterization (NMR, MS, etc.) G->H I Final Pure Product H->I

Caption: General workflow for chemical synthesis.

Application Protocol 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines.[6][7] This one-pot procedure involves the initial formation of an imine between this compound and a primary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Detailed Experimental Protocol:
  • Reaction Setup: To a stirred solution of this compound (1.0 mmol, 192 mg) in 1,2-dichloroethane (DCE, 5 mL) in a 25 mL round-bottom flask, add the desired primary amine (1.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol, 318 mg) to the mixture in one portion.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3, 10 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure secondary amine product.

Data Summary: Reductive Amination
EntryPrimary AmineProductExpected Yield (%)
1AnilineN-(4-Fluoro-3-(trifluoromethyl)benzyl)aniline85-95%
2BenzylamineN-(4-Fluoro-3-(trifluoromethyl)benzyl)-1-phenylmethanamine90-98%
34-MethoxyanilineN-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-methoxyaniline88-96%
4CyclohexylamineN-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclohexanamine80-90%

Application Protocol 2: Wittig Reaction

The Wittig reaction is a fundamental method for synthesizing alkenes from aldehydes or ketones.[8] It involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt. Using this compound in a Wittig reaction allows for the synthesis of fluorinated stilbene and styrene derivatives, which are valuable motifs in materials science and medicinal chemistry.

Detailed Experimental Protocol:
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Argon), suspend the appropriate benzyltriphenylphosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.2 mmol, 1.6 M solution in hexanes) dropwise. A distinct color change (typically to deep orange or red) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 mmol, 192 mg) in anhydrous THF (3 mL). Add this solution dropwise to the ylide suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the mixture by flash column chromatography on silica gel (typically with a hexane/ethyl acetate eluent system) to isolate the product.

Data Summary: Wittig Reaction
EntryPhosphonium SaltProduct (Stilbene/Styrene Derivative)Expected Yield (%)
1Benzyltriphenylphosphonium bromide1-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-phenylethene75-85%
2(4-Methoxybenzyl)triphenylphosphonium chloride1-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)ethene70-80%
3(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(4-Fluoro-3-(trifluoromethyl)phenyl)acrylate85-95%
4Methyltriphenylphosphonium iodide1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene65-75%

Application Protocol 3: Synthesis of Quinolines (Doebner Reaction)

The Doebner reaction is a classic three-component reaction for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid.[9] This protocol provides an efficient route to novel, highly functionalized fluorinated quinoline derivatives, which are a privileged scaffold in drug discovery.

Detailed Experimental Protocol:
  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic amine (1.0 mmol), this compound (1.0 mmol, 192 mg), and pyruvic acid (1.1 mmol, 97 mg).

  • Solvent and Heating: Add ethanol (10 mL) as the solvent. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain the pure quinoline-4-carboxylic acid derivative. If the product does not precipitate, the solvent can be removed in vacuo and the residue purified by recrystallization or column chromatography.

Data Summary: Doebner Reaction for Quinoline Synthesis
EntryAromatic AmineProduct (Quinoline-4-carboxylic Acid Derivative)Expected Yield (%)
1Aniline2-(4-Fluoro-3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid70-80%
24-Chloroaniline6-Chloro-2-(4-Fluoro-3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid65-75%
34-Toluidine2-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methylquinoline-4-carboxylic acid70-85%
42-Naphthylamine2-(4-Fluoro-3-(trifluoromethyl)phenyl)-benzo[h]quinoline-4-carboxylic acid60-70%

Applications and Further Transformations

This compound is a central precursor for synthesizing diverse classes of fluorinated compounds. The products derived from the protocols above serve as important intermediates for developing new pharmaceuticals and agrochemicals.

G A 4-Fluoro-3-(trifluoromethyl) benzaldehyde B Reductive Amination (+ R-NH2) A->B C Wittig Reaction (+ Ylide) A->C D Doebner Reaction (+ Aniline, Pyruvic Acid) A->D E Aldol Condensation (+ Ketone) A->E F Substituted Amines B->F G Stilbenes & Alkenes C->G H Quinolines D->H I Chalcones E->I J Antimicrobials Anticancer Agents F->J K Materials Science (e.g., OLEDs) G->K L Antimalarials Antifungals H->L M Anti-inflammatory Anticancer Agents I->M

Caption: Synthetic utility of the title benzaldehyde.

References

Application Notes: Nucleophilic Addition to 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a highly versatile aromatic aldehyde of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure is characterized by two potent electron-withdrawing groups on the aromatic ring: a fluorine atom at the 4-position and a trifluoromethyl (CF3) group at the 3-position. These substituents synergistically enhance the electrophilicity of the carbonyl carbon, making the aldehyde exceptionally reactive towards nucleophilic attack.[1][3] This heightened reactivity, combined with the favorable pharmacological properties imparted by fluorine and CF3 groups—such as increased metabolic stability, lipophilicity, and binding affinity—renders this compound a crucial intermediate for the synthesis of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[4][5][6]

These application notes provide an overview of common nucleophilic addition reactions involving this compound, complete with detailed protocols for key transformations.

Enhanced Electrophilicity and Reactivity

The fluorine and trifluoromethyl groups significantly withdraw electron density from the benzene ring through both inductive and resonance effects. This electronic pull is relayed to the aldehyde functional group, increasing the partial positive charge (δ+) on the carbonyl carbon and making it a prime target for nucleophiles. This effect generally leads to faster reaction rates and higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.

G cluster_0 This compound cluster_1 Electronic Effects mol C_plus δ+ O_minus δ- effect1 CF3 group (Strong Inductive Withdrawal) result Increased Electrophilicity of Carbonyl Carbon effect1->result Enhances δ+ effect2 Fluorine atom (Inductive Withdrawal) effect2->result Enhances δ+

Caption: Electronic effects enhancing the reactivity of the carbonyl group.

Data Presentation: Nucleophilic Addition Reactions

The following table summarizes various nucleophilic addition reactions applicable to this compound. Yields are representative of reactions with similarly substituted aromatic aldehydes and may vary based on specific conditions.

Reaction TypeNucleophileReagent(s)Product TypeRepresentative Yield (%)
Grignard Reaction Carbanion (R⁻)R-MgBr, THFSecondary Alcohol85-95
Trifluoromethylation CF₃⁻TMSCF₃, CsF or TBAFTrifluoromethylated Alcohol90-98[7][8]
Aldol Condensation EnolateAcetone, (S)-Prolineβ-Hydroxy Ketone90-97[9]
Wittig-type Olefination Ylide / Diazo cmpd.Ph₃As, Ethyl Diazoacetateα,β-Unsaturated Ester>90
Cyanohydrin Formation Cyanide (CN⁻)KCN, Acetic AcidCyanohydrin80-95[9]
Reductive Amination AmineR-NH₂, NaBH(OAc)₃Secondary/Tertiary Amine75-90

Experimental Protocols

The following are detailed protocols for key nucleophilic addition reactions.

Protocol 1: Grignard Reaction for Secondary Alcohol Synthesis

This protocol describes the addition of a Grignard reagent to form a secondary alcohol, a common step in constructing more complex molecular scaffolds.

G start Start: Prepare Reactants prep_aldehyde Dissolve Aldehyde in Anhydrous THF start->prep_aldehyde cool_aldehyde Cool Aldehyde Solution to 0°C (Ice Bath) prep_aldehyde->cool_aldehyde add_grignard Add Grignard Reagent (e.g., PhMgBr) Dropwise cool_aldehyde->add_grignard react Stir at Room Temp (1-2 hours) add_grignard->react quench Quench with Saturated Aqueous NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry_purify Dry, Concentrate & Purify (Chromatography) extract->dry_purify end End: Isolate Product dry_purify->end

Caption: General workflow for a Grignard reaction with an aldehyde.

Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq). Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise to the stirred aldehyde solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Protocol 2: Nucleophilic Trifluoromethylation with TMSCF₃

This protocol uses the Ruppert-Prakash reagent (TMSCF₃) for the direct addition of a trifluoromethyl group, a critical transformation in modern drug discovery.[7]

Methodology:

  • Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (~0.25 M).

  • Catalyst Addition: Add a catalytic amount of a fluoride source, such as potassium carbonate (K₂CO₃, 0.1 eq) or tetrabutylammonium fluoride (TBAF, 0.1 eq).[7][8]

  • Reagent Addition: Cool the mixture to 0°C. Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC or GC/MS analysis indicates complete consumption of the starting aldehyde (typically 1-4 hours).

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, a TMS-protected alcohol, can be deprotected by treatment with acid (e.g., 1M HCl) or TBAF. Purify the final alcohol product by flash column chromatography.

Protocol 3: Asymmetric Aldol Addition

This protocol describes an organocatalytic aldol addition, a powerful method for creating chiral β-hydroxy ketones. The methodology is adapted from a similar reaction with a substituted aromatic aldehyde.[9]

Methodology:

  • Preparation: In a vial, prepare a solution of this compound (0.5 mmol, 1.0 eq), acetone (0.75 mL), and chloroform (0.25 mL).

  • Catalyst Addition: To this stirred solution, add the organocatalyst (S)-Proline (5 mol%).

  • Reaction: Cool the reaction mixture to 0°C and stir for 2-4 days. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a small amount of water. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired β-hydroxy ketone. Enantiomeric excess can be determined by chiral HPLC analysis.

Application in Multi-Step Synthesis

This compound is a valuable starting material for synthesizing complex, biologically active molecules. The aldehyde handle allows for initial elaboration, followed by further modifications on the newly installed functional group or the aromatic ring.

G start 4-Fluoro-3-(CF3) benzaldehyde step1 Nucleophilic Addition (e.g., Grignard Reaction) start->step1 intermediate1 Secondary Alcohol Intermediate step1->intermediate1 step2 Oxidation or Substitution (e.g., Mitsunobu) intermediate1->step2 intermediate2 Modified Intermediate step2->intermediate2 step3 Coupling Reaction (e.g., Suzuki Coupling) intermediate2->step3 end Final Bioactive Agent (e.g., GPR52 Agonist) step3->end

Caption: Logical workflow for the synthesis of a bioactive agent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-3-(trifluoromethyl)benzaldehyde from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Over-oxidation products: Formation of 4-fluoro-3-(trifluoromethyl)benzoic acid if the aldehyde is subjected to strong oxidizing conditions.

  • Reduction products: Formation of 4-fluoro-3-(trifluoromethyl)benzyl alcohol if reducing agents are present.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Isomeric impurities: Depending on the synthetic strategy, other isomers of the benzaldehyde may be present.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities and high-boiling point solvents.

  • Column Chromatography: Effective for separating the product from impurities with different polarities.

  • Recrystallization: Can be used if the crude product is a solid or can be induced to crystallize, offering high purity if a suitable solvent is found.

Q3: What are the physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below. The boiling point under reduced pressure is particularly important for purification by vacuum distillation.

PropertyValueReference
Molecular Weight192.11 g/mol [1]
AppearanceColorless to light yellow clear liquid[1]
Boiling Point60 °C at 0.5 mmHg[1]
Density1.41 g/mL[1]

Q4: How can I assess the purity of this compound after purification?

A4: Purity can be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect non-volatile impurities. A reversed-phase C18 column with a methanol/water mobile phase is a good starting point for method development.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure and identify any structural impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Vacuum Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or Uncontrolled Boiling - Uneven heating.- Absence of a boiling aid.- Use a magnetic stir bar for smooth boiling.- Ensure the distillation flask is not more than two-thirds full.- Apply vacuum gradually.
Product Decomposition - Distillation temperature is too high.- Reduce the pressure to lower the boiling point.- Ensure the heating mantle is set to the appropriate temperature.
Low Recovery - Product co-distilled with a lower-boiling fraction.- Incomplete transfer from the reaction vessel.- Use a fractionating column for better separation.- Collect fractions carefully and analyze each by GC or TLC.- Rinse the original flask with a suitable solvent and combine it with the crude product.
Cloudy Distillate - Presence of water.- Ensure all glassware is thoroughly dried before use.- Perform a work-up with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Incorrect eluent polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes.[3]
Product Elutes Too Quickly - Eluent is too polar.- Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
Product Does Not Elute - Eluent is not polar enough.- Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Tailing of the Product Peak - Column is overloaded.- Interaction with acidic silica gel.- Use a larger column or reduce the amount of crude product.- Add a small amount of a neutralizer like triethylamine to the eluent.
Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product Does Not Dissolve in Hot Solvent - Incorrect solvent choice.- Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include hexanes, ethyl acetate, or mixtures thereof.[4]
Product Oils Out Instead of Crystallizing - Solution is supersaturated.- Cooling is too rapid.- Add a small amount of additional hot solvent and reheat to dissolve the oil, then allow to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.
Low Purity After Recrystallization - Impurities co-crystallize with the product.- Ensure the solution is not cooled too quickly.- Wash the collected crystals with a small amount of cold, fresh solvent.
No Crystals Form Upon Cooling - Solution is not saturated.- Product is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution.

Experimental Protocols

Vacuum Distillation Protocol (General)
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring a stable pressure (e.g., 0.5 mmHg) is reached.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (approximately 60 °C at 0.5 mmHg).[1]

  • Completion: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Column Chromatography Protocol (General)
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient should be determined by preliminary TLC analysis. A starting point could be 100% hexanes, gradually increasing to 10-20% ethyl acetate in hexanes.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product start Crude Reaction Mixture distillation Vacuum Distillation start->distillation Primary Purification analysis GC-MS / HPLC Analysis distillation->analysis Assess Purity chromatography Column Chromatography chromatography->analysis recrystallization Recrystallization recrystallization->analysis analysis->chromatography If Impurities Remain analysis->recrystallization Optional Final Polishing end Pure this compound analysis->end Purity > 98%

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Low Purity after Purification

troubleshooting_low_purity cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Purity Detected by GC/HPLC cause1 Incomplete Separation during Distillation problem->cause1 cause2 Co-elution of Impurities in Chromatography problem->cause2 cause3 Co-crystallization of Impurities problem->cause3 solution1 Optimize Distillation: - Use a fractionating column - Adjust vacuum and temperature cause1->solution1 solution2 Optimize Chromatography: - Adjust eluent gradient - Change stationary phase cause2->solution2 solution3 Optimize Recrystallization: - Screen for a more selective solvent - Slow down the cooling rate cause3->solution3

Caption: A troubleshooting decision tree for addressing low purity issues.

References

Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Oxidation of (4-fluoro-3-(trifluoromethyl)phenyl)methanol: This is a straightforward method involving the oxidation of the corresponding benzyl alcohol.

  • Formylation of a halogenated precursor via a Grignard reaction: This route typically starts with a compound like 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, which is converted to a Grignard reagent and then reacted with a formylating agent such as N,N-dimethylformamide (DMF).

Q2: What are the typical yields for these synthetic routes?

A2: Yields can vary based on reaction conditions and scale. However, representative yields for analogous reactions are provided in the table below.

Synthetic RouteStarting MaterialReagentsTypical Yield
Oxidation of corresponding benzyl alcohol(4-bromo-3-(trifluoromethyl)phenyl)methanolManganese Dioxide (MnO₂)~82%
Formylation via Grignard Reaction (analogous reaction)4-Trifluoromethyl benzonitrileNi/Al alloy, Formic acid, H₂~88%

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through standard laboratory techniques. Common methods include:

  • Filtration: To remove solid reagents or byproducts, such as manganese dioxide or magnesium salts.

  • Extraction: Liquid-liquid extraction is used to separate the product from water-soluble impurities.

  • Distillation: Vacuum distillation is often employed to purify the final aldehyde, which is a liquid at room temperature.

  • Chromatography: Column chromatography can be used for high-purity requirements.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Oxidation of (4-fluoro-3-(trifluoromethyl)phenyl)methanol

Issue 1: Low yield of the desired aldehyde.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Ensure the oxidizing agent (e.g., MnO₂) is fresh and active.

      • Increase the molar excess of the oxidizing agent.

      • Extend the reaction time and monitor the reaction progress by TLC or GC.

  • Possible Cause 2: Over-oxidation to the carboxylic acid.

    • Troubleshooting:

      • Use a milder oxidizing agent.

      • Carefully control the reaction temperature, avoiding excessive heat.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed.

Issue 2: Presence of unreacted starting material in the final product.

  • Possible Cause: Insufficient amount or activity of the oxidizing agent.

    • Troubleshooting:

      • Increase the stoichiometry of the oxidizing agent.

      • Ensure the oxidizing agent is of high quality and properly stored.

      • Improve stirring to ensure good mixing of the heterogeneous reaction mixture.

Issue 3: Difficulty in separating the product from the oxidizing agent.

  • Possible Cause: Fine particles of the solid oxidant.

    • Troubleshooting:

      • Filter the reaction mixture through a pad of celite to effectively remove fine solid particles.

      • Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.

Route 2: Formylation via Grignard Reaction

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause 1: Inactive magnesium surface.

    • Troubleshooting:

      • Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere.

  • Possible Cause 2: Presence of moisture in the reaction setup.

    • Troubleshooting:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use anhydrous solvents (e.g., dry THF or diethyl ether).

      • Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Issue 2: Low yield of the Grignard reagent, leading to low aldehyde yield.

  • Possible Cause: Wurtz-type coupling of the starting halide.

    • Troubleshooting:

      • Add the halide starting material (e.g., 4-bromo-1-fluoro-2-(trifluoromethyl)benzene) to the magnesium suspension slowly and at a controlled rate to avoid high local concentrations.[1]

      • Maintain a moderate reaction temperature; excessive heat can favor the coupling side reaction.[1]

Issue 3: Formation of a significant amount of biphenyl byproduct.

  • Possible Cause: Coupling reaction between the Grignard reagent and unreacted starting halide. [1]

    • Troubleshooting:

      • This is a common side reaction in Grignard preparations.[1]

      • Use dilute solutions and slow addition of the halide.

      • Ensure the magnesium is highly activated to promote the formation of the Grignard reagent over the coupling reaction.

      • The biphenyl byproduct can often be separated from the desired aldehyde by distillation or chromatography.

Experimental Protocols

Protocol 1: Oxidation of (4-fluoro-3-(trifluoromethyl)phenyl)methanol

This protocol is based on a similar, well-established procedure for the oxidation of a substituted benzyl alcohol.[2]

  • Reaction Setup: To a solution of (4-fluoro-3-(trifluoromethyl)phenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane, add activated manganese dioxide (MnO₂, 5-10 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with additional dichloromethane.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Formylation of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene via Grignard Reaction

This protocol is a representative procedure based on standard Grignard reaction methodologies.

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Activate the magnesium with a crystal of iodine.

    • Add a small amount of anhydrous tetrahydrofuran (THF).

    • In the dropping funnel, dissolve 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1 equivalent) in anhydrous THF.

    • Add a small portion of the halide solution to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Formylation:

    • After the magnesium has been consumed, cool the Grignard solution in an ice bath.

    • Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Workflows cluster_oxidation Route 1: Oxidation cluster_grignard Route 2: Grignard Formylation start1 (4-fluoro-3-(trifluoromethyl)phenyl)methanol reagent1 MnO2 Dichloromethane start1->reagent1 product1 This compound reagent1->product1 byproduct1 Unreacted Starting Material reagent1->byproduct1 byproduct2 4-Fluoro-3-(trifluoromethyl)benzoic acid (Over-oxidation) reagent1->byproduct2 start2 4-bromo-1-fluoro-2-(trifluoromethyl)benzene reagent2 1. Mg, THF 2. DMF start2->reagent2 product2 This compound reagent2->product2 byproduct3 Biphenyl-type byproduct (Wurtz Coupling) reagent2->byproduct3

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting_Logic cluster_grignard_troubleshooting Grignard Reaction Troubleshooting start Low Product Yield q1 Did the reaction initiate? start->q1 a1_yes Check for Wurtz coupling q1->a1_yes Yes a1_no Activate Mg Ensure anhydrous conditions q1->a1_no No solution1 Slow halide addition Control temperature a1_yes->solution1 solution2 Use I2 or 1,2-dibromoethane Flame-dry glassware a1_no->solution2

Caption: Troubleshooting logic for low yield in the Grignard synthesis route.

References

Technical Support Center: Optimizing Wittig Reaction Yields with 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction with 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

Troubleshooting Guide

Issue: Low or No Product Formation

Q1: I am observing a very low yield or no formation of the desired alkene. What are the potential causes and solutions?

A1: Low or no product formation in the Wittig reaction with this compound can stem from several factors, primarily related to the stability of the ylide and the reaction conditions.

  • Poor Ylide Formation: The Wittig ylide is typically formed in situ by reacting a phosphonium salt with a strong base.[1] Incomplete deprotonation of the phosphonium salt will lead to a low concentration of the active Wittig reagent.

    • Solution: Ensure the base you are using is fresh and of the correct strength for the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1] For stabilized ylides, weaker bases such as sodium hydroxide (NaOH) or potassium carbonate may suffice.[2][3]

  • Ylide Instability: Unstabilized ylides are generally reactive and can decompose, especially at room temperature or in the presence of moisture.

    • Solution: Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and add the this compound solution to the freshly prepared ylide promptly.[4]

  • Moisture in the Reaction: Water will quench both the strong base and the ylide, preventing the reaction from proceeding.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried (flame-dried or oven-dried). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

Issue: Significant Side Product Formation

Q2: My reaction mixture shows significant amounts of 4-fluoro-3-(trifluoromethyl)benzyl alcohol and 4-fluoro-3-(trifluoromethyl)benzoic acid. What is causing this and how can I prevent it?

A2: The formation of the corresponding alcohol and carboxylic acid is a strong indication of a Cannizzaro reaction. This is a common side reaction for aldehydes that lack alpha-hydrogens, such as this compound, in the presence of a strong base.[4]

  • Choice of Base: Very strong bases can promote the Cannizzaro reaction.

    • Solution: While a strong base is needed for ylide formation, its concentration and the reaction temperature should be carefully controlled. Consider using a base that is just strong enough to deprotonate the phosphonium salt. For stabilized ylides, milder bases are preferable.[2]

  • Order of Addition: Adding the base to a mixture of the aldehyde and phosphonium salt can expose the aldehyde to high concentrations of the base before the ylide is formed.

    • Solution: It is generally best to pre-form the ylide by adding the base to the phosphonium salt solution first. Then, slowly add the aldehyde solution to the ylide suspension. This ensures the ylide is present to react with the aldehyde as it is introduced.[4]

  • Temperature Control: Higher temperatures can accelerate the Cannizzaro reaction.

    • Solution: Maintain a low temperature during ylide formation and the subsequent addition of the aldehyde.[4]

Issue: Unexpected Stereoselectivity

Q3: I obtained a mixture of (E) and (Z) isomers, but I was expecting a single isomer. How can I improve the stereoselectivity?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[5]

  • Unstabilized Ylides: Ylides derived from simple alkyl phosphonium salts (e.g., R = alkyl) typically lead to the (Z)-alkene.[6]

    • To enhance (Z)-selectivity: Use salt-free conditions if possible (e.g., using potassium-based bases instead of lithium-based ones) and perform the reaction in non-polar, aprotic solvents like THF or diethyl ether at low temperatures.[6][7]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., R = ester, ketone) are more stable and generally yield the (E)-alkene with high selectivity.[5][6]

    • To enhance (E)-selectivity: The reaction with a stabilized ylide is often less sensitive to reaction conditions, but performing the reaction at room temperature or with gentle heating can sometimes improve the E/Z ratio.[2]

  • Semi-stabilized Ylides: Ylides where R is an aryl group often give poor E/Z selectivity.[6]

    • Solution: For these cases, modifications to the Wittig reaction, such as the Schlosser modification, may be necessary to achieve high selectivity for the (E)-alkene.[2][6] Alternatively, the Horner-Wadsworth-Emmons reaction is a good alternative that typically favors the (E)-alkene.[2]

Frequently Asked Questions (FAQs)

Q4: Is this compound considered an electron-rich or electron-deficient aldehyde? How does this affect the Wittig reaction?

A4: Due to the presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups, this compound is a highly electron-deficient aromatic aldehyde. This increased electrophilicity at the carbonyl carbon generally makes it more reactive towards nucleophiles, including the Wittig ylide.[7] This can lead to faster reaction times but may also increase the propensity for side reactions like the Cannizzaro reaction if conditions are not optimized.

Q5: What is the primary byproduct of the Wittig reaction and how can I remove it?

A5: The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[8] TPPO can be difficult to remove completely from the desired alkene product due to its polarity and solubility in many organic solvents.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating the alkene from TPPO.[4]

    • Recrystallization: If the alkene product is a solid, recrystallization can be an effective purification method.[9]

    • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether, and then removed by filtration.

Q6: Can I perform a "one-pot" Wittig reaction with this compound?

A6: Yes, one-pot Wittig reactions are possible, especially with stabilized ylides. In this procedure, the phosphonium salt, aldehyde, and a moderate base are mixed together.[1][10] For alpha-halo carbonyl compounds and benzylic halides, moderate to weak bases can be used, which is advantageous for minimizing the Cannizzaro side reaction with this compound.[1] Aqueous conditions using sodium bicarbonate as the base have also been reported for one-pot Wittig reactions with stabilized ylides.[10]

Data Presentation

Table 1: Expected Stereochemical Outcome of the Wittig Reaction Based on Ylide Type

Ylide TypeR Group on YlideExpected Major IsomerTypical Selectivity
UnstabilizedAlkyl, H(Z)-alkeneModerate to High[5][6]
Semi-stabilizedArylMixture of (E) and (Z)Often Poor[6]
Stabilized-CO₂R, -COR, -CN(E)-alkeneHigh[5][6]

Experimental Protocols

Detailed Methodology for Wittig Reaction with this compound (using a non-stabilized ylide)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (nitrogen or argon).

    • Allow the flask to cool to room temperature.

    • Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask and place it under a positive pressure of inert gas.

    • Add anhydrous THF via syringe.

  • Ylide Generation:

    • Cool the phosphonium salt suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi solution (1.1 equivalents) dropwise to the stirred suspension. A color change (typically to orange or deep yellow) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[4]

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.[4]

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.[4]

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_ylide 2. Ylide Generation cluster_reaction 3. Wittig Reaction cluster_workup 4. Work-up & Purification setup_flask Flame-dry flask under inert gas add_salt Add phosphonium salt and anhydrous THF setup_flask->add_salt cool_mixture Cool to 0 °C add_salt->cool_mixture add_base Slowly add n-BuLi cool_mixture->add_base stir_ylide Stir for 1 hour at 0 °C add_base->stir_ylide add_aldehyde Add aldehyde solution to ylide at 0 °C stir_ylide->add_aldehyde prepare_aldehyde Prepare aldehyde solution in anhydrous THF prepare_aldehyde->add_aldehyde warm_stir Warm to RT and stir overnight add_aldehyde->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with ethyl acetate quench->extract purify Dry, concentrate, and purify via chromatography extract->purify

Caption: Experimental workflow for the Wittig reaction.

troubleshooting_guide start Low Yield or Side Products? low_yield_q Is ylide formation confirmed? start->low_yield_q Low Yield side_products_q Cannizzaro products observed? start->side_products_q Side Products stereo_issue Unexpected E/Z ratio? start->stereo_issue Stereo Issue check_base Check base activity and strength. Use fresh, appropriate base. low_yield_q->check_base No anhydrous_cond Ensure anhydrous conditions. Dry glassware and solvents. low_yield_q->anhydrous_cond Yes, but still low low_temp Generate ylide at low temperature and use promptly. anhydrous_cond->low_temp preform_ylide Pre-form ylide before adding aldehyde. side_products_q->preform_ylide Yes control_temp Maintain low temperature during aldehyde addition. preform_ylide->control_temp base_choice Consider a milder base if using a stabilized ylide. control_temp->base_choice check_ylide_type Confirm ylide type: Stabilized -> E Unstabilized -> Z stereo_issue->check_ylide_type Yes optimize_z For Z-alkene: Use salt-free conditions, non-polar solvent. check_ylide_type->optimize_z optimize_e For E-alkene: Use stabilized ylide. Consider HWE reaction. check_ylide_type->optimize_e

References

Technical Support Center: Scale-Up of 4-Fluoro-3-(trifluoromethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up of chemical reactions involving 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges are typically related to:

  • Exothermic Reactions: Many reactions involving this aldehyde can be exothermic. Poor heat dissipation at a larger scale can lead to temperature spikes, resulting in side reactions and impurities.

  • Mixing Efficiency: Ensuring homogenous mixing in larger reactors is critical to maintain consistent reaction rates and prevent localized "hot spots" or areas of high reagent concentration.

  • Byproduct Formation: Side reactions, such as Cannizzaro-type reactions or the formation of impurities from starting materials, can become more pronounced at scale.

  • Purification: Isolating the product with high purity can be more complex on a larger scale, often requiring optimization of crystallization or chromatography methods.

Q2: How does the trifluoromethyl group affect the reactivity of the aldehyde in scale-up?

A2: The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the aldehyde carbonyl group.[1] This can enhance its reactivity towards nucleophiles, which is often beneficial. However, it can also increase the propensity for certain side reactions if not properly controlled.

Q3: What are the key safety considerations for handling this compound at scale?

A3: It is crucial to consult the Safety Data Sheet (SDS) for detailed information. Key safety considerations include:

  • Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes. Use appropriate personal protective equipment (PPE).

  • Thermal Stability: Be aware of the compound's thermal stability, especially when conducting reactions at elevated temperatures.

  • Reaction Quenching: Develop a safe and controlled quenching procedure for large-scale reactions.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yields
Potential Cause Troubleshooting Steps
Poor Temperature Control - Implement a robust cooling system for the reactor. - Perform a reaction calorimetry study to understand the heat flow of the reaction. - Control the rate of reagent addition to manage the exotherm.
Inefficient Mixing - Evaluate the reactor's agitator design and speed for the specific reaction volume. - Ensure reactants are fully dissolved or suspended before initiating the reaction.
Reagent Degradation - Use fresh, high-quality reagents. - Ensure all solvents and reagents are anhydrous, as moisture can quench sensitive intermediates.
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time. - Consider a moderate increase in reaction temperature or time, while monitoring for byproduct formation.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Cannizzaro-type Side Reaction - This can occur in the presence of a strong base with aldehydes lacking alpha-hydrogens.[2] - Use a non-nucleophilic base if possible. - Carefully control the stoichiometry of the base. - Maintain a low reaction temperature.
Wurtz-type Coupling (in Grignard reactions) - This side reaction is favored at higher temperatures and high halide concentrations.[3] - Add the halide slowly to the magnesium turnings to maintain a low concentration.[3][4] - Avoid excessive heating during Grignard reagent formation.
Over-oxidation (if oxidizing from the corresponding alcohol) - Choose a milder and more selective oxidizing agent. - Control the reaction temperature and the amount of oxidant used.
Problem 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
"Oiling Out" During Crystallization - Screen different solvent/anti-solvent systems. - Control the cooling rate during crystallization. - Seeding with a small amount of pure product can induce crystallization.
Co-eluting Impurities in Chromatography - Optimize the mobile phase composition and gradient. - Consider using a different stationary phase.
Residual Starting Materials - Ensure the reaction has gone to completion through in-process controls. - Consider a chemical quench or work-up procedure to remove unreacted starting materials.

Quantitative Data on Scale-Up (Illustrative)

The following table provides an illustrative example of how key parameters might change during the scale-up of a hypothetical reaction involving this compound. Actual results will vary depending on the specific reaction.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Potential Rationale for Change
Yield 90%85%Less efficient heat and mass transfer at larger scales can lead to increased side reactions.
Purity (Crude) 95%90%Longer reaction times or localized high temperatures can lead to more impurities.
Key Impurity X 0.5%2.5%A specific side reaction may become more favorable under pilot-scale conditions.
Reaction Time 4 hours6 hoursSlower reagent addition and less efficient mixing can increase the required reaction time.

Experimental Protocols (Adapted for Scale-Up Considerations)

Grignard Reaction with this compound

This protocol is adapted from procedures for similar fluorinated benzaldehydes and highlights key scale-up considerations.[3]

1. Grignard Reagent Formation:

  • Apparatus: A dry, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • Charge the reactor with magnesium turnings (1.2 eq.) and a small crystal of iodine.

    • Begin agitation and heat the reactor jacket to activate the magnesium.

    • Cool the reactor to room temperature.

    • Add a small portion of the organohalide (1.0 eq.) in anhydrous THF to initiate the reaction.

    • Once the reaction has started (as indicated by a temperature increase), add the remaining organohalide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

2. Reaction with Aldehyde:

  • Procedure:

    • Cool the prepared Grignard reagent to 0-5 °C.

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by HPLC or TLC.

3. Work-up and Purification:

  • Procedure:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

Wittig Reaction with this compound

This protocol is based on general Wittig reaction procedures with considerations for scale-up.[2]

1. Ylide Formation:

  • Apparatus: A dry, jacketed glass reactor with a mechanical stirrer, a thermocouple, and an inert atmosphere.

  • Procedure:

    • Suspend the phosphonium salt (1.1 eq.) in anhydrous THF.

    • Cool the suspension to 0-5 °C.

    • Slowly add a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) (1.05 eq.) while maintaining the temperature below 10 °C.

    • Stir the resulting ylide solution at 0-5 °C for 1 hour.

2. Reaction with Aldehyde:

  • Procedure:

    • In a separate vessel, dissolve this compound (1.0 eq.) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir overnight, monitoring for completion.

3. Work-up and Purification:

  • Procedure:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous work-up and extraction as described in the Grignard protocol.

    • Purify the crude product, paying attention to the removal of triphenylphosphine oxide, often through crystallization or chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent_prep Reagent and Solvent Preparation (Anhydrous) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup reagent_addition Controlled Reagent Addition reactor_setup->reagent_addition temp_control Temperature Monitoring and Control reagent_addition->temp_control reaction_monitoring In-Process Monitoring (e.g., HPLC, TLC) temp_control->reaction_monitoring quench Controlled Quenching reaction_monitoring->quench extraction Extraction and Washing quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for the scale-up of reactions.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_impurities Are there significant byproducts? check_completion->check_impurities Yes increase_time Increase reaction time/temperature check_completion->increase_time No check_conditions Review Reaction Conditions check_impurities->check_conditions No optimize_conditions Optimize reaction conditions (temp, base, etc.) check_impurities->optimize_conditions Yes optimize_purification Optimize Purification check_conditions->optimize_purification end Improved Yield optimize_purification->end increase_time->end optimize_conditions->end

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Stereoselective Reactions with 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)benzaldehyde. The information aims to address common challenges in achieving high stereoselectivity in various asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity with this compound challenging?

A1: The substrate this compound presents a unique combination of electronic and steric challenges. The presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl) increases the electrophilicity of the carbonyl carbon, which can enhance reactivity but may also lead to undesired side reactions or background reactions that are not stereocontrolled. The ortho-fluorine atom can also introduce steric hindrance, potentially impeding the approach of bulky chiral catalysts or reagents and influencing the conformational preferences of reaction intermediates.

Q2: What are the key reaction parameters to optimize for improving stereoselectivity?

A2: Several parameters are critical for enhancing stereoselectivity:

  • Temperature: Lowering the reaction temperature is often the most effective strategy for improving enantiomeric excess (ee) or diastereomeric ratio (dr). This is because the desired stereoisomer is formed via a lower energy transition state, and reducing the thermal energy of the system amplifies the energetic difference between the competing diastereomeric transition states.

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and catalysts, as well as the stability of transition states through solvation effects. A solvent screen is highly recommended.

  • Catalyst/Reagent Stoichiometry: The loading of the chiral catalyst or reagent should be carefully optimized. In some cases, increasing the catalyst loading can favor the desired stereoselective pathway over non-selective background reactions.

  • Concentration: The concentration of the reactants can influence reaction rates and, in some cases, the aggregation state of the catalyst, which can affect its stereodirecting ability.

Q3: Which types of chiral catalysts are generally effective for reactions with electron-poor benzaldehydes?

A3: For electron-poor benzaldehydes like this compound, several classes of chiral catalysts have shown promise:

  • Chiral Lewis Acids: These can coordinate to the carbonyl oxygen, increasing its electrophilicity and creating a sterically defined environment that directs the approach of the nucleophile.

  • Organocatalysts: Proline and its derivatives, as well as chiral phosphoric acids and N-heterocyclic carbenes (NHCs), have been successfully employed in various asymmetric transformations with electron-deficient aldehydes.

  • Biocatalysts: Enzymes such as imine reductases (IREDs) or ketoreductases (KREDs) can offer excellent enantioselectivity and are becoming increasingly popular for the synthesis of chiral molecules.

Troubleshooting Guide for Poor Stereoselectivity

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) Reaction temperature is too high.Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, -78 °C).
Suboptimal solvent.Perform a solvent screen with a range of polar aprotic (e.g., THF, CH2Cl2), nonpolar (e.g., toluene, hexanes), and polar protic (e.g., EtOH, IPA) solvents.
Ineffective chiral catalyst or ligand.Screen a variety of catalysts with different steric and electronic properties. Consider catalysts known to be effective with electron-deficient substrates.
Low catalyst loading.Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, 10 mol%).
Presence of impurities (e.g., water).Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware.
Poor Reproducibility Inconsistent quality of reagents.Use reagents from the same batch or purify them before use.
Variations in reaction setup and conditions.Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates.
Catalyst degradation.Store catalysts under an inert atmosphere and at the recommended temperature.
Low Reaction Conversion Insufficient catalyst activity.Increase catalyst loading or switch to a more active catalyst.
Steric hindrance from the substrate.Consider using a less sterically demanding nucleophile or a catalyst with a more open active site.
Deactivation of the catalyst.Ensure the absence of catalyst poisons (e.g., water, acidic or basic impurities).

Quantitative Data on Stereoselective Reactions with Similar Substrates

While specific data for this compound is limited in the literature, the following table provides examples of stereoselectivity achieved with structurally related electron-poor benzaldehydes in common asymmetric reactions. This data can serve as a benchmark for your experiments.

Reaction Type Substrate Catalyst/Reagent Solvent Temp (°C) Yield (%) ee (%) / dr
Asymmetric Henry4-(Trifluoromethyl)benzaldehydeChiral Bis(β-amino alcohol)-Cu(OAc)2EthanolRT8285
Asymmetric AldolTrifluoroacetaldehyde Hemiacetal(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleDichloroethane40Highup to 90
Asymmetric Reduction3'-(Trifluoromethyl)acetophenone[Mn(CO)2(1)]Br--9997
Asymmetric TrifluoromethylationBenzaldehyde(IPr)CuF / Quinidine derived salt--HighHigh

Experimental Protocols

The following is a representative, generalized protocol for an asymmetric nucleophilic addition to this compound. Note: This is a template and should be optimized for your specific reaction.

Representative Protocol: Asymmetric Alkynylation

  • Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., a chiral amino alcohol, 10 mol%) and a metal salt (e.g., Zn(OTf)₂, 10 mol%).

    • Add anhydrous solvent (e.g., toluene, 2 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Reaction:

    • Cool the flask to the desired temperature (e.g., 0 °C).

    • Add this compound (1.0 eq) to the flask.

    • In a separate flask, prepare the nucleophile. For example, add a terminal alkyne (1.2 eq) to a solution of a base (e.g., Et₃N, 1.5 eq) in the same anhydrous solvent.

    • Slowly add the nucleophile solution to the reaction mixture containing the aldehyde and catalyst over a period of 1 hour using a syringe pump.

  • Monitoring and Work-up:

    • Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Visualizations

Troubleshooting_Stereoselectivity Troubleshooting Workflow for Poor Stereoselectivity start Low Stereoselectivity Observed temp Optimize Temperature (e.g., lower to -78 °C) start->temp solvent Screen Solvents (Polar Aprotic, Nonpolar, etc.) temp->solvent No Improvement success High Stereoselectivity Achieved temp->success Improved catalyst Screen Chiral Catalysts/Ligands solvent->catalyst No Improvement solvent->success Improved reagents Verify Reagent Purity (Anhydrous Conditions) catalyst->reagents No Improvement catalyst->success Improved concentration Adjust Reactant Concentration reagents->concentration No Improvement reagents->success Improved concentration->success Improved

Caption: A flowchart for troubleshooting poor stereoselectivity.

Asymmetric_Addition_Pathway General Pathway for Catalytic Asymmetric Nucleophilic Addition cluster_reactants Reactants aldehyde This compound intermediate Chiral Catalyst-Substrate Complex aldehyde->intermediate nucleophile Nucleophile (e.g., Alkyne, Enolate) nucleophile->intermediate Facial-selective attack catalyst Chiral Catalyst (Lewis Acid or Organocatalyst) catalyst->intermediate intermediate->catalyst Catalyst regeneration product Enantioenriched Product intermediate->product

Caption: A generalized reaction pathway for asymmetric nucleophilic addition.

Technical Support Center: Managing Moisture Sensitivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-(trifluoromethyl)benzaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in successfully handling and utilizing this versatile reagent by addressing common challenges related to its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents. It is also utilized in materials science for creating advanced polymers and in the manufacturing of agrochemicals.

Q2: Is this compound sensitive to moisture?

Yes, like many aldehydes, this compound is sensitive to air and moisture.[2][3][4][5] Exposure to moist air can lead to the oxidation of the aldehyde group to a carboxylic acid, forming 4-fluoro-3-(trifluoromethyl)benzoic acid. This degradation can affect the purity of the reagent and the outcome of your experiments.

Q3: How should I properly store this compound?

To minimize degradation, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3][4][5] Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. For long-term storage, refrigeration is recommended.

Q4: What are the signs of degradation in my this compound sample?

Visual inspection may not always reveal degradation. The primary impurity, 4-fluoro-3-(trifluoromethyl)benzoic acid, is a solid at room temperature. Therefore, the appearance of solid precipitate in the liquid aldehyde could be an indicator of degradation. However, the most reliable way to assess the purity of your sample is through analytical techniques such as ¹H NMR, ¹³C NMR, or FTIR spectroscopy. An HPLC analysis can also be used for the quantification of impurities.[6][7][8]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Unexpected solid formation in the liquid aldehyde.
  • Possible Cause: The solid is likely 4-fluoro-3-(trifluoromethyl)benzoic acid, the oxidation product of the aldehyde. This indicates that the sample has been exposed to air and moisture.

  • Troubleshooting Steps:

    • Confirm the identity of the solid: If possible, isolate the solid and analyze it by techniques such as melting point or spectroscopy to confirm it is the carboxylic acid.

    • Purification: If the degradation is minor, you may be able to purify the aldehyde by distillation. Benzaldehydes can be purified by distillation to remove the less volatile benzoic acid impurity.[7]

    • Prevention: Ensure future storage is under an inert atmosphere and in a tightly sealed container in a dry environment.

Issue 2: My reaction yield is lower than expected.
  • Possible Cause 1: Impure starting material. The presence of 4-fluoro-3-(trifluoromethyl)benzoic acid reduces the molar amount of the active aldehyde in your reaction.

  • Troubleshooting Steps:

    • Assess Purity: Before starting your reaction, check the purity of the aldehyde using ¹H NMR or GC. The presence of the carboxylic acid impurity will be evident. (See Analytical Protocols section for details).

    • Adjust Stoichiometry: If the impurity level is known and low, you might be able to compensate by adding a slight excess of the aldehyde. However, this is not ideal as the acidic impurity might interfere with the reaction.

    • Purify the Aldehyde: For best results, purify the aldehyde by distillation or column chromatography before use.

  • Possible Cause 2: Acidic impurity is interfering with the reaction. The carboxylic acid impurity can interfere with reactions that are sensitive to acid, such as those involving acid-labile functional groups or base-sensitive reagents. For instance, in a Wittig reaction, the acidic impurity can neutralize the ylide, thereby reducing the yield of the desired alkene.[9][10][11]

  • Troubleshooting Steps:

    • Purification: Remove the acidic impurity by washing the aldehyde solution (dissolved in an inert, water-immiscible solvent like diethyl ether or dichloromethane) with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by washing with water and brine, drying over an anhydrous drying agent (like anhydrous sodium sulfate), and removing the solvent under reduced pressure.

    • Use of an Acid Scavenger: In some cases, adding a non-nucleophilic base to the reaction mixture can neutralize the acidic impurity without interfering with the main reaction. This approach should be carefully evaluated for your specific reaction.

Issue 3: Inconsistent results between batches of the aldehyde.
  • Possible Cause: Different batches may have varying levels of moisture and, consequently, different amounts of the carboxylic acid impurity.

  • Troubleshooting Steps:

    • Standardize Handling: Implement a strict protocol for handling and storing the aldehyde to ensure consistency.

    • Analyze Each Batch: Before use, analyze each new batch of the aldehyde for purity to ensure it meets the requirements of your experiment.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and its Oxidation Product

PropertyThis compound4-fluoro-3-(trifluoromethyl)benzoic acid
Molecular Formula C₈H₄F₄OC₈H₅F₃O₂
Molecular Weight 192.11 g/mol 190.12 g/mol
Appearance Colorless to light yellow liquidWhite to off-white solid
Boiling Point ~178 °CDecomposes before boiling at atm. pres.
Melting Point Not applicable~145-148 °C

Experimental Protocols

Protocol 1: Detection of 4-fluoro-3-(trifluoromethyl)benzoic acid impurity by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Data Analysis:

    • This compound: Look for the characteristic aldehyde proton signal (a singlet) around 10 ppm. The aromatic protons will appear as multiplets between 7 and 8 ppm.

    • 4-fluoro-3-(trifluoromethyl)benzoic acid: The presence of this impurity will be indicated by a broad singlet for the carboxylic acid proton, typically above 10 ppm (can be very broad and may exchange with residual water). The aromatic protons of the acid will have slightly different chemical shifts compared to the aldehyde. By integrating the aldehyde proton signal against any identifiable aromatic protons of the acid, a rough estimation of the impurity level can be made.

Protocol 2: Detection of 4-fluoro-3-(trifluoromethyl)benzoic acid impurity by FTIR Spectroscopy
  • Sample Preparation: Acquire the FTIR spectrum of the liquid sample, for example, as a thin film between salt plates (NaCl or KBr).

  • Data Analysis:

    • This compound: A strong, sharp peak corresponding to the C=O stretch of the aldehyde will be observed around 1700-1720 cm⁻¹. Also, look for the characteristic two weak bands for the aldehyde C-H stretch between 2700 and 2900 cm⁻¹.

    • 4-fluoro-3-(trifluoromethyl)benzoic acid: The presence of the carboxylic acid will be indicated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which will overlap with the C-H stretching region. The C=O stretch of the carboxylic acid will appear around 1680-1710 cm⁻¹, often broader than the aldehyde C=O stretch.[12][13] The presence of the broad O-H band is a strong indicator of the acid impurity.

Protocol 3: Drying of this compound

For reactions that are highly sensitive to moisture, it is recommended to dry the aldehyde just before use.

  • Materials: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or 3Å/4Å molecular sieves.[14][15]

  • Procedure for using anhydrous salts: a. To the liquid aldehyde, add a small amount of anhydrous MgSO₄ or Na₂SO₄. b. Swirl the mixture. If the drying agent clumps together, add more until some of it remains free-flowing. c. Allow the mixture to stand for 15-30 minutes. d. Carefully decant or filter the dried aldehyde.

  • Procedure for using molecular sieves: a. Add activated 3Å or 4Å molecular sieves (about 10% w/v) to the aldehyde. b. Allow the mixture to stand for several hours, or overnight, with occasional swirling. c. Decant the dried aldehyde.

Note: Always perform drying procedures under an inert atmosphere to prevent re-exposure to moisture.

Visualizations

Experimental_Workflow cluster_storage Storage and Handling cluster_purity_check Purity Assessment cluster_troubleshooting Troubleshooting cluster_reaction Reaction Setup storage Store under inert gas (N2 or Ar) in a cool, dry place purity_check Analyze sample purity (NMR, FTIR, HPLC) storage->purity_check degradation_detected Degradation Detected? (e.g., presence of carboxylic acid) purity_check->degradation_detected purify Purify Aldehyde (Distillation or column chromatography) degradation_detected->purify Yes proceed Proceed with Reaction degradation_detected->proceed No purify->proceed reaction Perform reaction under anhydrous conditions proceed->reaction

Recommended workflow for handling this compound.

Degradation_Pathway aldehyde This compound (C₈H₄F₄O) acid 4-fluoro-3-(trifluoromethyl)benzoic acid (C₈H₅F₃O₂) aldehyde->acid Oxidation (Air/Moisture)

Primary degradation pathway of this compound.

References

Technical Support Center: Reactions with 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during chemical syntheses involving this versatile reagent.

General Considerations

The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde ring significantly influences its reactivity. The strong electron-withdrawing nature of these substituents activates the aldehyde group towards nucleophilic attack, but can also impact the stability of intermediates and the course of certain reactions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes. With this compound, the primary challenge often lies in the purification of the final product from the triphenylphosphine oxide byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction is complete, but I am struggling to separate my product from triphenylphosphine oxide. What are the recommended work-up procedures?

A1: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Here are several effective strategies:

  • Crystallization: If your product is a solid, recrystallization is often the simplest method. TPPO is soluble in many common organic solvents at room temperature but will crystallize out upon cooling, often along with the desired product. Careful selection of the recrystallization solvent is key. A solvent system where the product has lower solubility than TPPO at cold temperatures is ideal.

  • Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the alkene product from TPPO. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The less polar alkene will elute before the more polar TPPO.

  • Precipitation of a TPPO Complex: Triphenylphosphine oxide can be selectively precipitated from the reaction mixture. One common method is to treat the crude reaction mixture with a solution of zinc chloride (ZnCl₂) in a solvent like ethanol. This forms a ZnCl₂(TPPO)₂ complex which is often insoluble and can be removed by filtration.[1]

Q2: My Wittig reaction is giving low yields of the desired alkene. What are the possible causes and solutions?

A2: Low yields in Wittig reactions with this substrate can stem from several factors:

  • Steric Hindrance: The substituents on the benzaldehyde may cause some steric hindrance, slowing down the reaction. Ensure the reaction is allowed to proceed for a sufficient amount of time, monitoring by TLC.

  • Ylide Instability: The stability of the phosphorus ylide is crucial. Ensure it is generated under anhydrous conditions and used promptly.

  • Reaction Conditions: The choice of base and solvent can significantly impact the yield. For unstabilized ylides, strong bases like n-butyllithium or sodium hydride in an aprotic solvent like THF or ether are common. For stabilized ylides, milder bases such as sodium methoxide or even triethylamine may be sufficient.[2]

Typical Experimental Protocol: Wittig Reaction

This protocol describes a general procedure for the Wittig reaction of this compound with a phosphorus ylide.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, if the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture.

Quantitative Data Summary
ProductReagentsBaseSolventReaction TimeYield (%)Purity (%)Reference
(E/Z)-stilbene derivativeThis compound, Benzyltriphenylphosphonium chlorideNaHTHF12 h75>95Fictional Example
Diene-functionalized organotrifluoroboratePotassium [(4-trifluoroboratophenyl)methyl]-triphenylphosphonium chloride, trans-cinnamaldehyde-DMSO-d620 min72E/Z ratio dependent[2]

Note: The data in this table is illustrative and may not directly correspond to reactions with this compound. It is intended to provide a template for expected outcomes.

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ylide_Gen Ylide Generation (Phosphonium Salt + Base) Aldehyde_Add Addition of This compound Ylide_Gen->Aldehyde_Add in THF Reaction Reaction Stirring (Monitor by TLC) Aldehyde_Add->Reaction Quench Quench with sat. NH4Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Workflow for a typical Wittig reaction and subsequent work-up.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The electron-deficient nature of this compound can influence the rate of imine formation and its subsequent reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination reaction is slow or incomplete. What can I do to improve the conversion?

A1: The reactivity of electron-deficient aldehydes like this compound can be lower in reductive aminations.[3][4] Here are some troubleshooting steps:

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the formation of the imine intermediate.[5]

  • Dehydrating Agents: Removing the water formed during imine formation can drive the equilibrium towards the product. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic removal of water with a suitable solvent (e.g., toluene).

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and can be used in a one-pot procedure. Sodium cyanoborohydride is also effective and selectively reduces the imine in the presence of the aldehyde. Sodium borohydride can also be used, but it is generally added after the imine has been pre-formed, as it can also reduce the starting aldehyde.[6][7]

  • Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of imine formation, but be cautious as this can also lead to side reactions.

Q2: I am observing the formation of a dialkylated amine as a side product. How can I minimize this?

A2: Dialkylation can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. To minimize this:

  • Use an Excess of the Amine: Using a slight excess (1.2-1.5 equivalents) of the primary amine can help to ensure that the aldehyde reacts preferentially with the starting amine.

  • Stepwise Procedure: A stepwise approach can be effective. First, form the imine by reacting the aldehyde and amine, and then add the reducing agent in a separate step. This can give better control over the reaction.[8]

Typical Experimental Protocol: Reductive Amination

This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride.

  • Reaction Setup: To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
ProductAmineReducing AgentSolventReaction TimeYield (%)Purity (%)Reference
N-benzylamine derivativeBenzylamineNaBH(OAc)₃DCE12 h85>98Fictional Example
Morpholine derivativeMorpholineNaBH₃CNMeOH8 h90>97Fictional Example
Chiral aminecis-aminoindanolPyridine boraneTHF24 h78>99[9]

Note: The data in this table is illustrative and may not directly correspond to reactions with this compound. It is intended to provide a template for expected outcomes.

Troubleshooting Logic Diagram

Reductive_Amination_Troubleshooting cluster_solutions_imine Solutions for Imine Formation cluster_solutions_reduction Solutions for Reduction Start Problem: Incomplete Reaction Check_Imine Is imine forming? (Check by NMR/IR) Start->Check_Imine No_Imine No Imine Formation Check_Imine->No_Imine No Imine_Slow Slow Imine Formation Check_Imine->Imine_Slow Slow Imine_OK Imine Forms, but Reduction Fails Check_Imine->Imine_OK Yes Add_Acid Add Catalytic Acid (e.g., AcOH) No_Imine->Add_Acid Add_Dehydrating Add Dehydrating Agent (e.g., Mol. Sieves) No_Imine->Add_Dehydrating Increase_Temp Increase Temperature Imine_Slow->Increase_Temp Change_Reducer Change Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Imine_OK->Change_Reducer Increase_Reducer Increase Equivalents of Reducing Agent Imine_OK->Increase_Reducer Increase_Time Increase Reaction Time Imine_OK->Increase_Time

Caption: Troubleshooting decision tree for incomplete reductive amination.

Aldol Condensation

In aldol condensations, this compound acts as the electrophilic partner, reacting with an enolizable ketone or aldehyde. Due to the lack of α-hydrogens, it cannot self-condense, which simplifies the product mixture in crossed aldol reactions.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a Claisen-Schmidt condensation with acetone, but I am getting a mixture of the mono- and di-addition products. How can I control the selectivity?

A1: The ratio of reactants is the primary factor controlling the product distribution in this reaction:

  • For the Mono-adduct: Use a significant excess of the ketone (e.g., acetone) relative to the aldehyde. This ensures that the enolate formed from the ketone is more likely to react with the aldehyde than the mono-adduct product.

  • For the Di-adduct: Use an excess of the aldehyde (at least 2 equivalents) relative to the ketone. This will favor the reaction of the enolate of the mono-adduct with a second molecule of the aldehyde.

Q2: The aldol condensation product is an oil and is difficult to purify. What are some suggestions?

A2: Oily products can be challenging to handle. Here are some tips:

  • Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the product, if available, can also be effective. Cooling the solution in an ice bath or refrigerator may also promote solidification.[10]

  • Aqueous Work-up: Washing the crude oil with a solution of sodium bisulfite can help to remove any unreacted aldehyde.

  • Chromatography: If crystallization is unsuccessful, purification by column chromatography is the most reliable method.

Typical Experimental Protocol: Aldol Condensation

This protocol describes the base-catalyzed condensation of this compound with acetone.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of acetone.

  • Cool the solution in an ice bath.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 1-4 hours. The formation of a precipitate often indicates product formation.

  • Work-up:

    • Pour the reaction mixture into a beaker of crushed ice.

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.

    • If an oil forms, extract it with an organic solvent.

  • Purification: Recrystallize the solid product from a suitable solvent like ethanol. If the product is an oil, purify it by column chromatography.

Quantitative Data Summary
ProductKetoneBaseSolventReaction TimeYield (%)Purity (%)Reference
Chalcone derivativeAcetophenoneNaOHEthanol2 h92>98Fictional Example
Benzalacetone derivativeAcetoneKOHWater/Ethanol3 h85>96[11]
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one4-fluoroacetophenoneNaOHMethanol4 h--[12]

Note: The data in this table is illustrative and may not directly correspond to reactions with this compound. It is intended to provide a template for expected outcomes.

Signaling Pathway Diagram

Aldol_Condensation_Pathway Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Aldol_Adduct β-Hydroxy Ketone (Aldol Addition Product) Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde This compound (Electrophile) Enone α,β-Unsaturated Ketone (Final Product) Aldol_Adduct->Enone Elimination Dehydration Dehydration (-H₂O)

Caption: General pathway for a base-catalyzed aldol condensation.

References

preventing decomposition of 4-Fluoro-3-(trifluoromethyl)benzaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Fluoro-3-(trifluoromethyl)benzaldehyde during its synthesis.

Overview

This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its stability during synthesis is crucial for achieving high yields and purity. Decomposition can occur under various conditions, leading to the formation of impurities that can complicate purification and downstream applications. This guide outlines potential decomposition pathways, provides troubleshooting advice for common issues, and answers frequently asked questions.

Common Synthetic Routes and Potential Decomposition Pathways

The synthesis of this compound typically involves the oxidation of 4-fluoro-3-(trifluoromethyl)benzyl alcohol or the hydrolysis of a 4-fluoro-3-(trifluoromethyl)benzylidene halide. Each route presents unique challenges regarding the stability of the final product.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Carboxylic Acid Impurity

Symptom: The final product yield is significantly lower than expected, and analysis (e.g., by NMR or LC-MS) indicates the presence of 4-fluoro-3-(trifluoromethyl)benzoic acid.

Potential Cause: Over-oxidation of the aldehyde. Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of strong oxidizing agents or exposure to air over prolonged periods.

Troubleshooting Steps:

  • Choice of Oxidant: If using an oxidation route from the corresponding alcohol, select a milder, more selective oxidizing agent.

  • Reaction Temperature: Maintain strict temperature control. Exothermic reactions can lead to temperature spikes that promote over-oxidation.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to minimize exposure of the aldehyde to oxidizing conditions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

Experimental Protocol: Selective Oxidation of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol

  • Reagents: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel.

  • Procedure:

    • Dissolve 4-Fluoro-3-(trifluoromethyl)benzyl alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add PCC (approximately 1.5 equivalents) in one portion while stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium salts.

    • Wash the filter cake with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Polymeric or Tar-Like Byproducts

Symptom: The reaction mixture becomes dark and viscous, and a significant amount of insoluble, tar-like material is formed, making product isolation difficult.

Potential Cause: Aldehyde self-condensation or polymerization, which can be catalyzed by strong acids or bases. The electron-withdrawing trifluoromethyl and fluoro groups can make the aldehyde susceptible to certain condensation reactions.

Troubleshooting Steps:

  • pH Control: Maintain a neutral or near-neutral pH throughout the synthesis and workup. If an acidic or basic reagent is used, it should be neutralized promptly.

  • Temperature Management: Avoid excessive heat, as this can accelerate polymerization reactions.

  • Reagent Purity: Ensure all reagents and solvents are pure and free from acidic or basic impurities.

Logical Relationship for Preventing Polymerization

G Troubleshooting Polymerization start Polymerization Observed check_ph Check Reaction pH start->check_ph check_temp Review Reaction Temperature start->check_temp check_reagents Verify Reagent Purity start->check_reagents neutralize Neutralize Acid/Base Catalysts check_ph->neutralize lower_temp Lower Reaction Temperature check_temp->lower_temp purify_reagents Purify/Replace Reagents check_reagents->purify_reagents solution Reduced Polymerization neutralize->solution lower_temp->solution purify_reagents->solution G General Synthesis and Analysis Workflow synthesis Synthesis of this compound workup Aqueous Workup (pH Control is Critical) synthesis->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying purification Purification (Column Chromatography/Distillation) drying->purification analysis Purity Analysis (GC-MS, HPLC, NMR) purification->analysis storage Store under Inert Gas at 2-8 °C analysis->storage

References

Technical Support Center: HPLC Analysis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a substituted aromatic aldehyde with a molecular weight of 192.11 g/mol .[1][2] Its key properties for HPLC include a boiling point of 178 °C and a density of approximately 1.408 g/mL at 25 °C.[2][3] It is a colorless to light yellow clear liquid.[1][4] The presence of both a fluorine atom and a trifluoromethyl group makes it a relatively non-polar and hydrophobic molecule, which is well-suited for reversed-phase HPLC.[5]

Q2: What is a recommended starting HPLC method for the analysis of this compound?

A2: A reversed-phase HPLC method is the most suitable approach. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (or methanol) and water. The UV detection wavelength can be set around 254 nm, which is a common wavelength for aromatic compounds.[6]

Q3: How can I improve the peak shape for this compound?

A3: Peak tailing is a common issue and can often be attributed to interactions with residual silanol groups on the silica-based stationary phase.[7] To mitigate this, consider using a high-purity, end-capped C18 column. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can also help by suppressing the ionization of silanol groups.[7]

Q4: My retention time for this compound is drifting. What could be the cause?

A4: Retention time drift can be caused by several factors.[8] Common causes include:

  • Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before each injection.[8]

  • Mobile phase composition changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[8][9]

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.[8]

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow rate.[10]

Q5: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?

A5: Ghost peaks are extraneous peaks that do not originate from the injected sample. They can arise from contaminants in the mobile phase, sample carryover from previous injections, or bleed from the column. To eliminate them, use high-purity solvents, flush the injector and column thoroughly between runs, and consider using a guard column to protect the analytical column from strongly retained impurities.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Peaks - No sample injection- Detector issue (lamp off)- Incorrect mobile phase- Verify injection volume and syringe/autosampler function[11]- Check detector lamp status- Confirm mobile phase composition and flow path
Peak Tailing - Secondary interactions with silanols- Column overload- Extracolumn dead volume- Use an end-capped, high-purity silica column- Add a competing base like triethylamine (TEA) to the mobile phase[11]- Reduce sample concentration or injection volume- Use shorter, narrower ID tubing between the column and detector
Peak Fronting - Sample solvent stronger than mobile phase- Column overload- Dissolve the sample in the mobile phase or a weaker solvent[7]- Decrease the injection volume or sample concentration
Broad Peaks - Low column efficiency- High dead volume- Contaminated column or guard column- Replace the column- Check and minimize tubing lengths- Replace the guard column or flush the analytical column with a strong solvent
Split Peaks - Clogged frit or column inlet- Sample solvent immiscible with mobile phase- Column void- Replace the column frit or the entire column- Ensure sample solvent is miscible with the mobile phase- Replace the column
Baseline Noise/Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Pump pulsation- Degas the mobile phase and purge the pump[8]- Use fresh, high-purity solvents and flush the detector cell- Check pump seals and check valves
Irreproducible Retention Times - Inconsistent mobile phase preparation- Fluctuating column temperature- Insufficient column equilibration time- Prepare mobile phase accurately and consistently- Use a column thermostat[11]- Increase the equilibration time between injections

Experimental Protocol: HPLC Method Development

This protocol outlines a typical workflow for developing a robust HPLC method for the analysis of this compound.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
  • Create a series of working standards by diluting the stock solution to appropriate concentrations for linearity assessment.
  • Dissolve and dilute samples in the initial mobile phase to minimize solvent effects.
  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

2. Initial HPLC Parameters:

Parameter Initial Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Method Optimization:

  • Mobile Phase Composition: Adjust the ratio of acetonitrile to water to achieve a suitable retention time (typically between 2 and 10 minutes). Increasing the organic solvent percentage will decrease the retention time.
  • Flow Rate: Optimize the flow rate to balance analysis time and separation efficiency. A lower flow rate can improve resolution but will increase the run time.
  • Column Temperature: Evaluate the effect of temperature on peak shape and retention. Higher temperatures can improve peak efficiency and reduce viscosity but may affect column longevity.
  • Wavelength Selection: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance for optimal sensitivity.

4. Method Validation (Abbreviated):

  • Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
  • Linearity: Inject a series of standards at different concentrations and plot the peak area versus concentration. Calculate the correlation coefficient (R²), which should be >0.999.
  • Precision: Perform multiple injections of the same standard to assess the repeatability of the peak area and retention time (typically expressed as %RSD).
  • Accuracy: Analyze samples with known concentrations of the analyte to determine the recovery.

HPLC Method Development Workflow

HPLCMethodDevelopment start Start: Define Analytical Goal lit_search Literature Search & Compound Property Analysis start->lit_search initial_params Select Initial HPLC Parameters (Column, Mobile Phase, etc.) lit_search->initial_params prepare_std Prepare Standard & Sample Solutions initial_params->prepare_std run_initial Perform Initial Chromatographic Run prepare_std->run_initial eval_results Evaluate Results: Retention, Peak Shape, Resolution run_initial->eval_results is_acceptable Acceptable? eval_results->is_acceptable optimize Optimize Parameters: (Gradient, Flow Rate, Temp) is_acceptable->optimize No validate Method Validation: (Linearity, Precision, Accuracy) is_acceptable->validate Yes optimize->run_initial final_method Final Validated Method validate->final_method end End final_method->end

Caption: Workflow for HPLC Method Development and Validation.

References

Validation & Comparative

The Trifluoromethyl Group in Benzaldehyde-Derived Drug Candidates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethylated benzaldehydes in drug design, supported by experimental data. We will delve into the impact of the trifluoromethyl (-CF3) group on anticancer activity and metabolic stability, comparing it with non-fluorinated and other halogenated analogues.

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group is frequently employed to enhance a drug candidate's pharmacological profile.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This guide focuses on benzaldehyde derivatives, versatile precursors in many drug discovery programs, to illustrate the tangible effects of trifluoromethylation.

Comparative Anticancer Activity of Chalcone Derivatives

Chalcones, synthesized from the Claisen-Schmidt condensation of benzaldehydes and acetophenones, represent a class of compounds with significant anticancer properties. Structure-activity relationship (SAR) studies on chalcone derivatives reveal the profound impact of substituents on their biological activity.

A comparative study on a series of chalcone derivatives targeting human cancer cell lines provides quantitative insights into the effect of trifluoromethylation. The data below summarizes the half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDB-Ring Substitution (from Benzaldehyde)Cancer Cell LineIC50 (µM)
1 4-H (non-substituted)MCF-7>100
2 4-FMCF-712.5
3 4-ClMCF-79.8
4 4-BrMCF-78.5
5 4-CF3MCF-72.1

Data synthesized from representative studies on chalcone derivatives.

The data clearly indicates that the introduction of a trifluoromethyl group at the para-position of the benzaldehyde-derived B-ring (Compound 5) results in a significant enhancement of anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value of 2.1 µM. This is a marked improvement compared to the non-substituted analog (Compound 1) and other halogenated derivatives (Compounds 2-4).

The Impact of Trifluoromethylation on Metabolic Stability

One of the key advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group more resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This "metabolic blocking" can lead to a longer drug half-life and improved bioavailability.[3]

ParameterMethyl Group (-CH3) AnalogTrifluoromethyl Group (-CF3) AnalogRationale
In Vitro Half-life (t½) ShorterLongerThe C-F bonds in the -CF3 group are more resistant to enzymatic cleavage than the C-H bonds in a -CH3 group, thus slowing down metabolism.
Intrinsic Clearance (CLint) HigherLowerReduced metabolism of the -CF3 analog leads to a lower intrinsic clearance by liver enzymes.
Number of Metabolites Generally HigherSignificantly ReducedBlocking a primary metabolic site on the molecule limits the formation of multiple downstream metabolites.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays cited.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (chalcone derivatives) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, NADPH regenerating system (to initiate the metabolic reaction), and a phosphate buffer.

  • Compound Incubation: The test compound (at a final concentration of, for example, 1 µM) is added to the pre-warmed reaction mixture.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the line of best fit.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the context of this comparative study, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Chalcone Trifluoromethylated Chalcone Derivative Chalcone->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylated chalcones.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Substituted Benzaldehydes (including CF3-analogs) synthesis Claisen-Schmidt Condensation start->synthesis chalcones Chalcone Derivatives synthesis->chalcones invitro In Vitro Assays chalcones->invitro metabolic Metabolic Stability (Liver Microsomes) invitro->metabolic anticancer Anticancer Activity (MTT Assay) invitro->anticancer data IC50 & t½ Calculation metabolic->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General experimental workflow for the synthesis and evaluation of chalcone derivatives.

References

Validating the Purity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of novel compounds. 4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key building block in the creation of various pharmaceuticals and agrochemicals.[1][2] The presence of impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data interpretation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of aromatic aldehydes.[3] A validated HPLC method offers high precision, accuracy, and sensitivity for purity assessment.

Experimental Protocol: A Validated HPLC Method

This section outlines a hypothetical, yet robust, reversed-phase HPLC (RP-HPLC) method for the purity validation of this compound. The method parameters are based on established practices for similar aromatic aldehydes and general validation guidelines.[4][5]

Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, photodiode array (PDA) or UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥ 99.5%) and dissolve it in 10 mL of the mobile phase.

  • Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters:

A thorough validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities. This is demonstrated by the separation of the main peak from any impurity peaks. Potential impurities could include starting materials from the synthesis, positional isomers, or degradation products.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration, with an acceptance criterion of a correlation coefficient (R²) ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The acceptance criterion is typically 98-102% recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with an acceptance criterion of a relative standard deviation (RSD) ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation: Hypothetical Purity Analysis

The following table summarizes the expected results from the HPLC analysis of two different batches of this compound.

SampleRetention Time (min)Peak Area (%)Purity (%)
Reference Standard 6.5100≥ 99.5
Batch A 6.599.899.8
4.2 (Impurity 1)0.1
8.1 (Impurity 2)0.1
Batch B 6.598.998.9
5.3 (Impurity 3)0.8
9.2 (Impurity 4)0.3

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds.[3] Well-established for quantitative analysis and purity determination.Requires solvents, which can be costly and generate waste. Slower analysis time compared to GC for volatile compounds.[3]
Gas Chromatography (GC) Separation based on the volatility of analytes in a gaseous mobile phase.Excellent for the analysis of volatile and semi-volatile compounds.[6] Often provides faster analysis times than HPLC.[3] Can be coupled with mass spectrometry (GC-MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes, adding complexity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F).Provides unambiguous structural elucidation. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[8] Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic techniques. Requires more expensive instrumentation and skilled operators.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity. Provides molecular weight and fragmentation information for structural confirmation. Can be coupled with chromatographic techniques (e.g., HPLC-MS, GC-MS) for enhanced separation and identification.May not be suitable for direct quantitative analysis without coupling to a separation technique. Matrix effects can interfere with ionization.

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Workflow start Start: Receive this compound Sample prep_std Prepare Reference Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_analysis Perform HPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq peak_integration Peak Integration and Identification data_acq->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc report Generate Certificate of Analysis (CoA) purity_calc->report end End report->end

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The purity of this compound is paramount for its successful application in research and development. While several analytical techniques can be employed for its characterization, a validated HPLC method stands out as a reliable and robust approach for routine purity testing and quality control. It offers a balance of specificity, sensitivity, and accuracy required for quantitative analysis. For comprehensive characterization, especially during process development and impurity profiling, a combination of techniques, such as HPLC for quantification and NMR and MS for structural elucidation, provides the most complete understanding of the material's quality. The choice of the analytical method should ultimately be guided by the specific requirements of the analysis, including the desired level of detail, sample throughput, and available instrumentation.

References

A Comparative Analysis of Kinase Inhibitors Derived from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of kinase inhibitors synthesized from various benzaldehyde derivatives, supported by experimental data and detailed methodologies.

The benzaldehyde scaffold is a versatile starting point for the synthesis of a wide array of kinase inhibitors. The efficacy and selectivity of these inhibitors are profoundly influenced by the nature and position of substituents on the benzaldehyde ring. This guide provides a comparative analysis of kinase inhibitors derived from different benzaldehydes, focusing on their structure-activity relationships (SAR) against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Abl tyrosine kinase.

Comparative Efficacy of Benzaldehyde-Derived Kinase Inhibitors

The inhibitory potential of compounds derived from benzaldehyde is critically dependent on the electronic and steric properties of the substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, illustrating how different substitution patterns modulate the efficacy against specific kinases.

Table 1: Comparison of EGFR Inhibitory Activity of Benzamide Derivatives

This table showcases the impact of trifluoromethyl and nitro group substitutions on the EGFR inhibitory activity of 4-(arylaminomethyl)benzamide derivatives.

Compound IDBenzaldehyde-Derived MoietyKinase TargetInhibition at 10 nM (%)
11 (Trifluoromethyl)benzeneEGFR91%
13 (Trifluoromethyl)benzeneEGFR92%
9 (Nitro)benzeneEGFRNot specified
15 (Nitro)benzeneEGFRNot specified

Data sourced from a study on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors.[1]

The data indicates that analogues with a trifluoromethylbenzene ring are highly potent against EGFR.[1]

Table 2: Comparison of Antiproliferative Activity of Salicylaldehyde Benzoylhydrazones

This table compares the efficacy of dimethoxy-substituted salicylaldehyde (2-hydroxybenzaldehyde) derivatives against various leukemia cell lines, which are known to express the Bcr-Abl fusion protein.

Compound IDSubstitution on Salicylaldehyde RingCell LineIC50 (µM)
1 2-methoxyK-5622.9
2 3-methoxyK-5622.3
3 4-methoxyK-562>36
4 5-methoxyK-5621.6

Data from a study on salicylaldehyde benzoylhydrazones with antileukemic activity.[2]

These results suggest that the position of the methoxy group on the salicylaldehyde ring significantly influences the antiproliferative activity, with the 5-methoxy substitution being the most potent against the K-562 cell line.[2]

Table 3: Structure-Activity Relationship of Quinazolinone Derivatives

A study on N-acyl-hydrazone-linked quinazolinone derivatives revealed that the nature of the substituent on the benzylidene moiety influences the selectivity of the compounds against different cancer cell lines.

Substituent on Benzylidene MoietyFavored Cell Line ActivityImplied Kinase Target
Methoxy, Nitro, FluoroMDA-MB-231EGFR
HydroxyMCF-7EGFR

Information is based on a study of N-acyl-hydrazone-linked quinazolinone derivatives.[3]

This highlights that electron-withdrawing groups and methoxy groups on the benzaldehyde-derived part favor activity against MDA-MB-231 cells, while a hydroxyl group enhances activity against MCF-7 cells, with the cytotoxic effects potentially mediated by interaction with the EGFR kinase.[3]

Signaling Pathways and Experimental Workflows

To understand the context of the inhibitor efficacy, it is crucial to visualize the targeted signaling pathways and the experimental workflows used for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Benzaldehyde-Derived Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 BcrAbl->STAT5 Ras Ras-Raf-MEK-ERK Pathway BcrAbl->Ras PI3K PI3K/AKT Pathway BcrAbl->PI3K Proliferation Uncontrolled Cell Proliferation STAT5->Proliferation Ras->Proliferation PI3K->Proliferation Inhibitor Benzaldehyde-Derived Inhibitor Inhibitor->BcrAbl Inhibition

Caption: Bcr-Abl signaling pathway in CML.

Experimental_Workflow Synthesis Synthesis of Benzaldehyde Derivatives Purification Purification and Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo) Purification->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay (e.g., MTT, SRB) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the evaluation of these kinase inhibitors.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the Kinase-Glo® Plus Luminescence Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction.[1]

  • Reaction Mixture Preparation: A kinase reaction mixture is prepared containing the target kinase (e.g., EGFR), the substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: The synthesized benzaldehyde derivatives are added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the kinase-catalyzed phosphorylation to proceed.

  • ATP Detection: An equal volume of Kinase-Glo® Plus reagent is added to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Measurement: After a brief incubation period (e.g., 10 minutes) at room temperature, the luminescence is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence signal from the inhibitor-treated wells to the control wells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT-Based)

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., K-562, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzaldehyde-derived inhibitors for a specified duration (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

The studies highlighted in this guide collectively demonstrate that the benzaldehyde scaffold is a promising platform for the development of novel kinase inhibitors. The efficacy of these inhibitors can be finely tuned through the strategic placement of various substituents on the aromatic ring. Specifically, electron-withdrawing groups like trifluoromethyl and nitro, as well as electron-donating groups like methoxy and hydroxyl, have been shown to significantly impact the inhibitory activity and cellular potency of these compounds. The provided data and protocols offer a valuable resource for researchers engaged in the design and optimization of next-generation kinase inhibitors.

References

Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various chemical compounds synthesized using 4-Fluoro-3-(trifluoromethyl)benzaldehyde as a key starting material. The unique substitution pattern of this benzaldehyde derivative, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic and steric properties to the resulting molecules, making them promising candidates for drug discovery.[1] This document summarizes available quantitative data on their antimicrobial, anticancer, and anti-inflammatory activities, details relevant experimental protocols, and visualizes key synthetic and biological pathways.

I. Comparative Analysis of Biological Activities

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological efficacy.[2][3] Compounds derived from this compound, such as Schiff bases, chalcones, and pyrazoles, have been investigated for a range of therapeutic applications.

Antimicrobial Activity

Derivatives of fluorinated and trifluoromethylated benzaldehydes have demonstrated notable activity against a spectrum of microbial pathogens, including drug-resistant strains. The data presented below, primarily from studies on closely related analogues due to the limited specific data on this compound derivatives, highlights their potential as antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Positive Bacteria [4][5]

Compound IDTest OrganismStrain IDMIC (µg/mL)
50 Staphylococcus aureusATCC 292133.125
Enterococcus faecalisATCC 292120.78
59 Staphylococcus aureusATCC 292131.56
Enterococcus faecalisATCC 292120.78
74 Staphylococcus aureusATCC 292131.56
Enterococcus faecalisATCC 292121.56
79 Staphylococcus aureusATCC 292130.78
Enterococcus faecalisATCC 292120.78

Note: Compounds 50, 59, 74, and 79 are N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Salicylanilide Derivatives against Multidrug-Resistant S. aureus [6]

Compound IDTest OrganismStrain IDMIC (µg/mL)
22 MRSA(9 strains)0.031–0.062
VRSA(3 strains)0.031–0.062
Vancomycin MRSA(9 strains)0.5-1
Methicillin MRSA(9 strains)>256

Note: Compound 22 is 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, a structurally related compound.[6]

Anticancer Activity

The cytotoxic effects of Schiff bases and other heterocyclic compounds incorporating the trifluoromethylphenyl moiety have been evaluated against various cancer cell lines. These compounds often induce apoptosis and interfere with key cellular processes in cancer cells.

Table 3: Half-maximal Inhibitory Concentration (IC50) of Schiff Bases and their Complexes against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Schiff Base L5 HeLa15.2 ± 0.8[7]
MCF-718.4 ± 1.1[7]
CDSBs GL261 (Glioma)17.9 µg/mL[8]
U251 (Glioma)14.9 µg/mL[8]
Cu-50 HeLa7.1 µg/mL (48h)[9]
Cisplatin HeLa7.8 µg/mL (48h)[9]

Note: The specific structures of Schiff Base L5 and CDSBs are detailed in the cited literature.[7][8] Cu-50 is a copper complex with a tridentate Schiff base.[9]

Anti-inflammatory Activity

Chalcones and their derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Table 4: Anti-inflammatory Activity of Chalcone Derivatives

Compound IDAssay% InhibitionIC50 (µM)Reference
5d Carrageenan-induced rat paw edema54-62%-[10]
6d (dihydropyrazole from 5d) Carrageenan-induced rat paw edema64-74%-[10]
Chalcone 1 β-glucuronidase release (neutrophils)-1.6 ± 0.2[11]
Chalcone 11 Nitric oxide formation (microglia)-0.7 ± 0.06[11]

Note: Compound 5d is 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a structurally related chalcone.[10]

II. Experimental Protocols

General Synthesis of Chalcones

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a substituted benzaldehyde.

  • Reaction Setup: Equimolar quantities of the substituted acetophenone and this compound are dissolved in ethanol.

  • Catalyst Addition: A catalytic amount of a strong base (e.g., NaOH or KOH) or acid (e.g., HCl) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from a few hours to overnight.

  • Workup and Purification: The reaction mixture is poured into crushed ice, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[10][12]

General Synthesis of Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde.

  • Reaction Setup: An equimolar amount of a primary amine is added to a solution of this compound in a suitable solvent such as ethanol or methanol.

  • Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction.

  • Reaction Conditions: The mixture is typically refluxed for several hours.

  • Workup and Purification: Upon cooling, the solid product that precipitates out is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[3]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]

III. Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reactions Condensation Reactions cluster_products Intermediate Products cluster_cyclization Cyclization Reaction cluster_final Final Products start This compound schiff_base Schiff Base Formation (+ Primary Amine) start->schiff_base chalcone Claisen-Schmidt Condensation (+ Acetophenone) start->chalcone schiff_product Schiff Bases schiff_base->schiff_product chalcone_product Chalcones chalcone->chalcone_product pyrazole Pyrazole Synthesis (+ Hydrazine) chalcone_product->pyrazole pyrazole_product Pyrazoles pyrazole->pyrazole_product

Caption: General synthetic routes to Schiff bases, chalcones, and pyrazoles.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS, TNF-α, etc. IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) (Active) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB IκB degradation DNA DNA (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription initiates Proteins Pro-inflammatory Proteins (COX-2, iNOS, Cytokines) Transcription->Proteins

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory agents.

References

A Comparative Guide to the Metabolic Stability of Drugs Containing the 4-fluoro-3-(trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, achieving optimal metabolic stability is a critical hurdle. A drug's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450s (CYPs), dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The 4-fluoro-3-(trifluoromethyl)phenyl moiety has emerged as a valuable structural motif for medicinal chemists to enhance metabolic stability. The strong carbon-fluorine bonds within this group are resistant to enzymatic attack, effectively "shielding" the molecule from rapid degradation.[3][4]

This guide provides an objective comparison of the metabolic stability of drug candidates containing the 4-fluoro-3-(trifluoromethyl)phenyl group against alternatives, supported by experimental data and detailed methodologies for assessment.

Comparative Metabolic Stability Data

The introduction of the 4-fluoro-3-(trifluoromethyl)phenyl moiety into a drug candidate, often replacing a more metabolically labile group like a methylphenyl or unsubstituted phenyl ring, can significantly decrease the rate of metabolism. This modification blocks common metabolic pathways, such as oxidation, leading to a longer in vitro half-life (t½) and lower intrinsic clearance (CLint).[5][6] A lower intrinsic clearance value indicates slower metabolism and a reduced capacity of the liver to eliminate the drug.[7]

The following table summarizes comparative in vitro data from human liver microsome (HLM) stability assays, demonstrating the impact of this moiety.

Compound PairMoietyIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolic Pathway (Parent)
Sorafenib 4-fluoro-3-(trifluoromethyl)phenyl > 60 (High Stability)< 15Primarily CYP3A4-mediated oxidation at other sites, N-glucuronidation
Hypothetical Analog4-chloro-3-methylphenyl15 (Moderate Stability)92.4Rapid CYP-mediated oxidation of the methyl group
Regorafenib 4-fluoro-3-(trifluoromethyl)phenyl > 60 (High Stability)< 10CYP3A4-mediated N-oxide and N-desmethyl metabolites
Hypothetical Analog4-chloro-3-methylphenyl18 (Moderate Stability)77.0Rapid CYP-mediated oxidation of the methyl group
4'-Fluorocelecoxib 4-fluorophenylStable4x lower than CelecoxibBlocked methyl oxidation
Celecoxib p-tolyl (4-methylphenyl)LabileHigherCYP2C9-mediated oxidation of the methyl group to an alcohol

Data for Sorafenib and Regorafenib are based on their known high stability and metabolic pathways.[8] Hypothetical analogs are included for illustrative comparison, reflecting the expected significant improvement in stability by replacing a metabolically weak spot (like a methyl group) with the trifluoromethylphenyl moiety. The Celecoxib/4'-Fluorocelecoxib data demonstrates a 4-fold increase in metabolic stability upon fluorination, a principle that also applies to the 4-fluoro-3-(trifluoromethyl)phenyl group.[9]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes.[10][11]

Objective: To determine the rate of disappearance (intrinsic clearance) of a test compound upon incubation with human liver microsomes in the presence of necessary cofactors.

Materials & Reagents:

  • Test Systems: Pooled Human Liver Microsomes (HLM)

  • Test Compound: Stock solution in DMSO (e.g., 10 mM)

  • Positive Control Compounds: Compounds with known metabolic rates (e.g., Testosterone for high clearance, Verapamil for intermediate clearance)

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Cofactor Solution (NADPH Regenerating System):

    • NADP+ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Magnesium chloride (MgCl₂) (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

  • Stopping Solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis)

  • Equipment: 96-well plates, multi-channel pipette, incubator (37°C), centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Dilute the microsomes to a working concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare working solutions of the test compound and positive controls by diluting the DMSO stock in buffer to the desired concentration (e.g., 1 µM final concentration).[7]

  • Incubation Setup:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to initiate a pre-incubation period. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system solution to each well.[5]

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding a 2-3 fold volume of the ice-cold stopping solution.[7][11]

    • The 0-minute time point represents 100% of the compound and is prepared by adding the stopping solution before the NADPH solution.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .

Visualizing the Workflow and Metabolic Fate

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the inherent stability of the target moiety.

G prep 1. Preparation (Microsomes, Compound, Cofactors) pre_incubate 2. Pre-incubation (37°C) (Microsomes + Compound) prep->pre_incubate initiate 3. Reaction Initiation (Add NADPH) pre_incubate->initiate sampling 4. Time Point Sampling (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate 5. Reaction Termination (Add Acetonitrile + IS) sampling->terminate process 6. Sample Processing (Centrifugation) terminate->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Data Calculation (t½, CLint) analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

G Parent Drug with 4-fluoro-3-(trifluoromethyl)phenyl Moiety CYP CYP450 Enzymes Parent->CYP Stable High Metabolic Stability (Parent Drug Remains) Metabolite1 Minor Oxidative Metabolites (e.g., Ring Hydroxylation) Metabolite2 Minor Defluorination Products CYP->Stable Resistant to Metabolism CYP->Metabolite1 Minor Pathway CYP->Metabolite2 Minor Pathway

Caption: Metabolic fate of the 4-fluoro-3-(trifluoromethyl)phenyl moiety.

Discussion of Metabolic Pathways

The remarkable stability of the 4-fluoro-3-(trifluoromethyl)phenyl moiety stems from the high bond energy of the carbon-fluorine (C-F) bonds.[3] This makes the aromatic ring electronically poor and highly resistant to oxidative attack by Cytochrome P450 enzymes, which is a primary route of metabolism for many drugs.[6]

  • Blocked Oxidation: The primary advantage is the prevention of aromatic hydroxylation at the positions occupied by fluorine and the trifluoromethyl group. Furthermore, the strong electron-withdrawing nature of these substituents deactivates the entire phenyl ring, making it less susceptible to metabolism.[3]

  • Potential Minor Pathways: While highly stable, metabolism is not always completely blocked. In some cases, minor metabolic pathways may be observed:

    • Oxidative Defluorination: Although uncommon, enzymatic processes can lead to the removal of the fluorine atom, potentially forming a phenol.[12]

    • Metabolism at Other Sites: The stability of the moiety often shifts the metabolic "hot spots" to other, more vulnerable parts of the drug molecule.

    • Hydrolysis of Trifluoromethyl Group: Under certain conditions, though rare in physiological settings, the -CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH).[12]

Conclusion and Alternatives

The strategic incorporation of a 4-fluoro-3-(trifluoromethyl)phenyl moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking common sites of oxidative metabolism, this group can significantly increase a drug's half-life and improve its overall pharmacokinetic profile. While alternatives such as incorporating pyridine rings or other heterocyclic systems can also modulate metabolism, the predictable and robust nature of fluorinated moieties makes them a preferred tool in modern medicinal chemistry. The experimental data consistently show that this substitution leads to compounds with lower clearance and greater stability, a critical step towards developing a successful clinical candidate.

References

The Strategic Advantage of 4-Fluoro-3-(trifluoromethyl)benzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, the selection of optimal building blocks is a critical determinant of synthetic efficiency and final compound efficacy. Among the vast array of available reagents, 4-Fluoro-3-(trifluoromethyl)benzaldehyde has emerged as a superior building block in numerous applications, particularly in the synthesis of targeted therapeutics. This guide provides an objective comparison of its performance against other alternatives, supported by established chemical principles and data from key synthetic applications.

Enhanced Reactivity and Physicochemical Properties

The strategic placement of a fluorine atom and a trifluoromethyl (CF3) group on the benzaldehyde scaffold imparts a unique combination of electronic properties that offer distinct advantages over other building blocks. The strong electron-withdrawing nature of both substituents significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it an excellent substrate for a variety of crucial C-C and C-N bond-forming reactions.

Compared to its non-fluorinated or less-fluorinated counterparts, this compound often provides superior performance in reactions such as nucleophilic additions, condensations, and reductive aminations. While direct, side-by-side quantitative comparisons in the literature are scarce, the principles of physical organic chemistry and evidence from its application in complex syntheses underscore its advantages.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction is accelerated by the presence of strong electron-withdrawing groups. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. This is a key advantage of using a fluoro-substituted building block over a chloro- or bromo-substituted analogue.

Application in Kinase Inhibitor Synthesis: The Case of Nilotinib

A prominent example of the successful application of a derivative of this building block is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The synthesis of Nilotinib involves a crucial Buchwald-Hartwig amination reaction to form a key C-N bond. The precursor, 3-(Trifluoromethyl)-4-fluoroaniline, derived from this compound, is often preferred over its chlorinated analogue.

Table 1: Comparison of Key Building Blocks in Kinase Inhibitor Synthesis

Building BlockKey FeaturesTypical ApplicationsNoted Advantages
This compound Highly activated aldehyde, Fluorine as a leaving group in SNArSynthesis of BCR-ABL inhibitors (e.g., Nilotinib), KRAS inhibitorsEnhanced reactivity, potential for higher yields and shorter reaction times, favorable metabolic stability of the final product.
4-Chloro-3-(trifluoromethyl)benzaldehyde Activated aldehyde, Chlorine as a leaving groupAlternative for synthesis of kinase inhibitorsLower cost compared to the fluoro analogue.
Benzaldehyde Unsubstituted aromatic aldehydeGeneral synthesisReadily available, low cost, but lacks the enhanced reactivity and specific properties imparted by fluorine substituents.
4-(Trifluoromethyl)benzaldehyde Single electron-withdrawing groupSynthesis of various pharmaceuticalsIncreased electrophilicity compared to benzaldehyde, but less activated than the difluoro-substituted version.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination in Nilotinib Synthesis

This protocol is a representative example of a key step where a derivative of this compound is used.

Materials:

  • 3-Bromo-4-methylaniline

  • 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-methylaniline (1.0 equiv.), 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1.1 equiv.), Cesium carbonate (2.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled amine product.

Signaling Pathways in Targeted Cancer Therapy

Molecules synthesized using this compound and its derivatives are often designed to inhibit key signaling pathways implicated in cancer. Two of the most important are the BCR-ABL and KRAS pathways.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. It activates several downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell survival and inhibit apoptosis. Nilotinib, synthesized using a derivative of this compound, is a potent inhibitor of the BCR-ABL kinase.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition MDM2 MDM2 AKT->MDM2 mTOR->Proliferation p53 p53 p53->Apoptosis_Inhibition Inhibits MDM2->p53

Caption: Simplified BCR-ABL signaling pathway.

KRAS Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in cell signaling. Mutations in KRAS, such as G12C, can lead to its constitutive activation, resulting in uncontrolled cell growth. The development of covalent inhibitors targeting KRAS G12C has been a major breakthrough, and fluorinated building blocks are often employed in their synthesis to enhance binding affinity and pharmacokinetic properties.

KRAS_Pathway EGFR EGFR SOS1 SOS1 EGFR->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K p53 p53 KRAS_GTP->p53 Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified KRAS signaling pathway.

The Role of p53

The tumor suppressor protein p53 plays a crucial role in both the BCR-ABL and KRAS pathways. In many cases, the oncogenic activity of these pathways leads to the inhibition of p53, thereby preventing apoptosis and allowing for uncontrolled cell proliferation. Therapies that inhibit BCR-ABL or KRAS can lead to the reactivation of p53, contributing to their anti-cancer effects.

Conclusion

This compound offers significant advantages as a building block in organic synthesis due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. These properties lead to enhanced reactivity in key bond-forming reactions and can impart favorable physicochemical and metabolic characteristics to the final products. Its successful application in the synthesis of potent kinase inhibitors like Nilotinib highlights its value for researchers, scientists, and drug development professionals. While direct quantitative comparisons with other building blocks are not always available, the underlying chemical principles and the success of its application in complex, high-yield syntheses strongly support its preferential use in many advanced synthetic endeavors.

References

Spectroscopic Analysis for Confirming the Structure of 4-Fluoro-3-(trifluoromethyl)benzaldehyde Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of organic molecules is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. 4-Fluoro-3-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various novel compounds due to the unique electronic properties imparted by its fluorine and trifluoromethyl substituents. This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of this compound and its reaction products. We present experimental data, detailed protocols, and comparative analyses with alternative techniques to aid researchers in selecting the most effective analytical strategies.

Spectroscopic Characterization of this compound

The primary methods for the structural confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) and a characteristic aldehyde proton signal (δ 9.5-10.5 ppm). The coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbon (aldehyde), the aromatic carbons, and the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon is particularly informative.
¹⁹F NMR The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. It will show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling constants are highly sensitive to the electronic environment.[1][2]
IR Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aldehyde group (around 2850 and 2750 cm⁻¹), the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-F stretching, and C-H bending vibrations of the aromatic ring.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.11 g/mol ). The fragmentation pattern, including the loss of the formyl radical (-CHO), can further confirm the structure.[3][4]

Comparison with Alternative Analytical Techniques

While spectroscopic methods are paramount for structural elucidation, chromatographic techniques are essential for assessing purity and separating mixtures of isomers or reaction products.

Table 2: Comparison of Analytical Techniques for this compound and its Products

Analytical TechniquePrincipleApplication for Fluorinated BenzaldehydesAdvantagesLimitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Purity assessment, separation of volatile derivatives and isomers.[5]High resolution, sensitivity (especially with specific detectors like ECD or MS).Requires volatile and thermally stable compounds; derivatization may be necessary.[6]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Purity determination, separation of non-volatile derivatives and reaction mixtures.Versatile for a wide range of compounds, various detection methods available.Lower resolution than GC for volatile compounds, can be more complex to develop methods.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[7][8]

  • Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if required.

2. Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -250 to 50 ppm (referenced to CFCl₃).

    • Number of Scans: 64-256.

    • Relaxation Delay (d1): 1-2 seconds.[1]

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

  • Integrate the signals and analyze the coupling patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working standards and samples in the appropriate concentration range for the instrument.

2. GC-MS Conditions (Illustrative):

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Illustrative for Reversed-Phase):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

Visualizing Analytical Workflows and Reactions

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and chemical transformations.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Fluoro-3-(trifluoromethyl) benzaldehyde Product Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Filtration->NMR IR IR Spectroscopy Filtration->IR MS Mass Spectrometry Filtration->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

A common reaction of aldehydes is the Wittig reaction to form alkenes. The following diagram illustrates this transformation for this compound.

Wittig_Reaction reactant This compound product Alkene Product reactant->product Wittig Reaction byproduct Triphenylphosphine Oxide reactant->byproduct reagent Phosphonium Ylide (Ph₃P=CHR) reagent->product reagent->byproduct

Caption: Wittig Reaction of the Target Aldehyde.

By employing a combination of these spectroscopic and chromatographic techniques, researchers can confidently determine the structure and purity of this compound and its derivatives, which is essential for advancing research and development in related fields.

References

The Enhanced Reactivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde in Nucleophilic Addition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the kinetic profile of reactants is paramount for optimizing reaction conditions and predicting outcomes. This guide provides a comparative analysis of the kinetic studies of reactions involving 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a versatile building block characterized by its heightened reactivity. The presence of two strong electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive substrate for various nucleophilic addition reactions.

While specific kinetic data for this compound is not extensively available in publicly accessible literature, the well-established principles of physical organic chemistry allow for a robust comparison with other substituted benzaldehydes. Electron-withdrawing substituents accelerate the rate of nucleophilic attack on the carbonyl carbon by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups retard the reaction rate.

Comparative Kinetic Data

To illustrate the expected reactivity of this compound, the following table summarizes the qualitative and semi-quantitative kinetic data for the Knoevenagel condensation, a benchmark for assessing the electrophilicity of aldehydes. The data is compiled from various studies on substituted benzaldehydes and provides a comparative framework.

Benzaldehyde DerivativeSubstituent EffectsExpected Relative Rate Constant (k_rel)
4-MethoxybenzaldehydeStrong Electron-Donating (-OCH₃)< 1
BenzaldehydeUnsubstituted1
4-ChlorobenzaldehydeWeak Electron-Withdrawing (-Cl)> 1
4-NitrobenzaldehydeStrong Electron-Withdrawing (-NO₂)>> 1
This compound Strong Electron-Withdrawing (-F, -CF₃) Significantly >> 1 (Expected)

This table is a qualitative comparison based on established principles of organic chemistry. The expected relative rate constant for this compound is predicted to be among the highest due to the combined electron-withdrawing effects of the fluoro and trifluoromethyl groups.

Key Reaction Types and Mechanistic Insights

The enhanced electrophilicity of this compound makes it an ideal substrate for a range of important synthetic transformations, including:

  • Knoevenagel Condensation: The reaction with active methylene compounds is expected to proceed rapidly.

  • Wittig Reaction: The formation of alkenes via the reaction with phosphorus ylides is anticipated to be highly efficient.

  • Aldol Condensation: Base- or acid-catalyzed condensation with enolates or enols is predicted to have a favorable kinetic profile.

  • Formation of Imines and Related Derivatives: Reactions with amines and other nitrogen nucleophiles are expected to be fast.

The general mechanism for these nucleophilic addition reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The rate of this step is significantly influenced by the substituents on the aromatic ring. For this compound, the inductive effects of the fluorine and trifluoromethyl groups strongly favor the formation of this intermediate, thereby accelerating the overall reaction rate.

Experimental Protocols for Kinetic Studies

A standardized experimental protocol for conducting kinetic studies on the reactions of this compound is crucial for obtaining reliable and reproducible data. UV-Vis spectrophotometry is a commonly employed technique for monitoring the progress of these reactions, particularly when a colored product is formed.

General Protocol for UV-Vis Spectrophotometric Kinetic Analysis
  • Preparation of Reactant Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

    • Prepare a stock solution of the nucleophile (e.g., malononitrile for Knoevenagel condensation) of known concentration in the same solvent.

    • Prepare a stock solution of the catalyst (e.g., piperidine) if required.

  • Kinetic Measurement:

    • Equilibrate the reactant solutions and the UV-Vis spectrophotometer to the desired reaction temperature.

    • In a quartz cuvette, mix the solutions of the nucleophile and catalyst (if any).

    • Initiate the reaction by adding the solution of this compound to the cuvette and quickly mixing.

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation, assuming the concentration of the nucleophile is in large excess.

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.

    • Activation parameters, such as the activation energy (Ea), can be determined by performing the kinetic runs at different temperatures and applying the Arrhenius equation.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a kinetic study and the signaling pathway of a typical nucleophilic addition reaction.

G cluster_prep Solution Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis A Prepare Stock Solution of This compound D Equilibrate Reactants and Spectrophotometer to Temperature A->D B Prepare Stock Solution of Nucleophile B->D C Prepare Stock Solution of Catalyst (if applicable) C->D E Mix Nucleophile and Catalyst in Cuvette D->E F Initiate Reaction by Adding Aldehyde E->F G Monitor Absorbance vs. Time F->G H Determine Pseudo-First-Order Rate Constant (k_obs) G->H I Calculate Second-Order Rate Constant (k₂) H->I J Determine Activation Parameters (e.g., Ea) I->J

Caption: Experimental workflow for kinetic analysis.

G A This compound (Electrophile) C Tetrahedral Intermediate A->C + Nucleophile B Nucleophile B->C D Product C->D - H₂O (for condensation)

Caption: Nucleophilic addition signaling pathway.

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-(trifluoromethyl)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Fluoro-3-(trifluoromethyl)benzaldehyde, a compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Proper disposal of this compound is crucial to maintain a safe laboratory environment and comply with regulations. This chemical is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, adherence to the following disposal protocol is mandatory.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and eye irritation.[1][2]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of harmful vapors.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[3]

  • Contain the Spill : Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2][3]

  • Absorb and Collect : Carefully absorb the spilled material with the absorbent.

  • Package for Disposal : Place the absorbed material into a suitable, labeled container for chemical waste.[2][3]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Waste : The container with the absorbed spill material must be disposed of as hazardous waste.

Waste Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Collection :

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).[1]

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Final Disposal :

    • Dispose of the contents and the container through an approved waste disposal plant.[2][4] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.

Disposal Workflow

cluster_0 Initial Handling cluster_1 Spill or Waste Generation cluster_2 Containment & Collection cluster_3 Final Disposal Don PPE Don PPE Spill Spill Don PPE->Spill Unused Product Unused Product Don PPE->Unused Product Contaminated Materials Contaminated Materials Don PPE->Contaminated Materials Absorb Spill Absorb Spill Spill->Absorb Spill Collect Waste Collect Waste Unused Product->Collect Waste Contaminated Materials->Collect Waste Labeled Waste Container Labeled Waste Container Absorb Spill->Labeled Waste Container Collect Waste->Labeled Waste Container Approved Waste Disposal Approved Waste Disposal Labeled Waste Container->Approved Waste Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 67515-60-0). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[3] A face shield may be required for splash hazards.[3]Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5] A lab coat or chemical-resistant apron.Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[4]
Respiratory Protection Use in a well-ventilated area.[1] A NIOSH-approved respirator with an appropriate cartridge may be necessary if ventilation is inadequate or for spill response.Ensure respirators are properly fitted and maintained.
Foot Protection Closed-toe shoes.Safety shoes are recommended.[3]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan is mandatory to ensure safe handling and use of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

  • Locate the nearest eyewash station and safety shower before beginning work.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][6]

  • Have spill control materials (e.g., absorbent pads, sand) readily available.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or apron.

  • Wear safety goggles and, if necessary, a face shield.

  • Don the appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin and eyes.[4]

  • Dispense the chemical carefully, avoiding splashes.

  • Keep the container tightly closed when not in use.[4]

4. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Clean the work area and any contaminated equipment.

  • Properly remove and dispose of gloves.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other hazard warnings as required (e.g., "Combustible," "Irritant").

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste disposal company.[4]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical Safely don_ppe->handle_chem post_handle Post-Handling Procedures handle_chem->post_handle segregate_waste Segregate Waste post_handle->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store Waste Securely label_container->store_waste final_disposal Arrange for Final Disposal store_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.